7-Ethoxy-4-trifluoromethylcoumarin
Beschreibung
Eigenschaften
IUPAC Name |
7-ethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOIERZAZMHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151106 | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115453-82-2 | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number 115453-83-3 chemical properties and safety data
The Metabolic Fate of 7-Ethoxy-4-trifluoromethylcoumarin in Liver Microsomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 7-Ethoxy-4-trifluoromethylcoumarin (EFC) when incubated with liver microsomes. EFC is a fluorogenic substrate widely used in drug discovery and development to probe the activity of cytochrome P450 (CYP) enzymes. Understanding its metabolism is crucial for the accurate interpretation of in vitro drug interaction studies and for its application as a tool compound in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Executive Summary
The primary metabolic pathway of this compound in liver microsomes is O-deethylation , resulting in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). This reaction is predominantly catalyzed by various cytochrome P450 isoforms, making EFC a valuable substrate for assessing the activity and inhibition of these critical drug-metabolizing enzymes. Key CYP isoforms implicated in EFC metabolism include members of the CYP1A, CYP1B, and CYP2B subfamilies. While the metabolic pathway is well-established, specific kinetic parameters (Km and Vmax) for EFC with individual human CYP isoforms are not extensively reported in publicly available literature. This guide summarizes the known qualitative and quantitative data, provides detailed experimental protocols for studying EFC metabolism, and presents visual workflows and pathways to aid in experimental design and data interpretation.
Metabolic Pathway of this compound
The metabolism of EFC in liver microsomes is a single-step enzymatic reaction.
-
Reaction: O-deethylation
-
Substrate: this compound (EFC)
-
Enzymes: Cytochrome P450 (CYP) isoforms
-
Cofactor: NADPH
-
Product: 7-Hydroxy-4-trifluoromethylcoumarin (HFC) + Acetaldehyde
The reaction involves the oxidative removal of the ethyl group from the ether linkage at the 7-position of the coumarin (B35378) ring.
Data Presentation: Enzyme Kinetics
Relative Rates of EFC O-deethylation by Human CYP1 Family Isoforms:
The order of reaction rates for EFC O-deethylation among the human CYP1 family enzymes has been shown to be: CYP1A1 > CYP1B1 > CYP1A2 [1].
Involvement of CYP2B6:
Human CYP2B6 has been demonstrated to efficiently O-deethylate this compound[1].
For comparative purposes, the following tables summarize the kinetic parameters for the metabolism of structurally related coumarin derivatives, 7-ethoxycoumarin (B196162) and 7-benzyloxy-4-trifluoromethylcoumarin, by human liver microsomes and specific CYP isoforms. This data can provide an approximation of the enzymatic behavior towards EFC.
Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Human Liver Microsomes and Recombinant CYP Isoforms
| Enzyme System | Km (µM) | Vmax (relative units or pmol/min/mg protein) | Reference |
| Human Liver Microsomes (P450 1A2-rich) | Low Km | Low Vmax | [2] |
| Human Liver Microsomes (P450 2E1-rich) | High Km | High Vmax | [2] |
| Recombinant human P450 1A1 | Low Km | Highest Activity | [2] |
| Recombinant human P450 1A2 | Low Km | - | [2] |
| Recombinant human P450 2E1 | High Km | - | [2] |
| Recombinant human P450 2B6 | Similar to P450 2E1 | Similar to P450 1A2 | [2] |
Table 2: Kinetic Parameters for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Metabolism in Human Liver Microsomes and Recombinant CYP Isoforms
| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [3] |
| cDNA-expressed CYP1A2 | Lower Km | Lower Vmax | [3] |
| cDNA-expressed CYP3A4 | Higher Km | Higher Vmax | [3] |
Experimental Protocols
The following sections provide a detailed methodology for a typical in vitro experiment to determine the metabolic fate and enzyme kinetics of this compound in human liver microsomes.
Materials and Reagents
-
This compound (EFC)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
96-well microplates (black, for fluorescence reading)
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow
Detailed Assay Protocol for EFC O-deethylation
-
Preparation of Reagents:
-
Prepare a stock solution of EFC in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of HFC standards in the assay buffer for generating a standard curve.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension, potassium phosphate buffer, and varying concentrations of EFC.
-
Include control wells:
-
No-substrate controls (microsomes and NADPH, no EFC)
-
No-cofactor controls (microsomes and EFC, no NADPH)
-
No-enzyme controls (EFC and NADPH, no microsomes)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the no-cofactor controls.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, and 60 minutes), with gentle shaking.
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.
-
Seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal proteins.
-
-
Fluorescence Measurement:
-
Carefully transfer the supernatant to a clean, black 96-well plate.
-
Measure the fluorescence of the HFC product using a microplate reader. A typical excitation wavelength is around 410 nm, and the emission wavelength is around 510 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-substrate and no-cofactor controls.
-
Use the HFC standard curve to convert the fluorescence units into the concentration of HFC formed.
-
Plot the concentration of HFC formed over time to determine the initial reaction velocity.
-
To determine the kinetic parameters (Km and Vmax), plot the initial reaction velocities against the corresponding EFC concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol for Determining the Contribution of Specific CYP Isoforms
To identify the specific CYP isoforms responsible for EFC O-deethylation, the following approaches can be used:
-
Recombinant Human CYP Isoforms: Incubate EFC with a panel of commercially available, individually expressed recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2B6) and measure HFC formation.
-
Chemical Inhibition: Co-incubate EFC and human liver microsomes with known selective inhibitors of specific CYP isoforms. A significant decrease in HFC formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Immunoinhibition: Use antibodies specific to individual CYP isoforms to inhibit their activity in human liver microsomes and observe the effect on EFC metabolism.
Conclusion
This compound is a valuable tool for in vitro drug metabolism studies, primarily undergoing O-deethylation to a fluorescent product via the action of cytochrome P450 enzymes. The key isoforms involved in this biotransformation are CYP1A1, CYP1A2, CYP1B1, and CYP2B6. While detailed kinetic parameters for EFC with each of these isoforms are not widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these values and to investigate the metabolic fate of EFC in various experimental systems. A thorough understanding of the metabolism of probe substrates like EFC is essential for the accurate assessment of drug-drug interaction potential and for making informed decisions in the drug development pipeline.
References
- 1. Coumarins and P450s, Studies Reported to-Date [mdpi.com]
- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Screening for Enzyme Inhibitors Using 7-Ethoxy-4-trifluoromethylcoumarin
Introduction
High-throughput screening (HTS) is a fundamental methodology in modern drug discovery, facilitating the rapid evaluation of large compound libraries to identify potential therapeutic agents.[1] Fluorescence-based assays are particularly advantageous for HTS due to their high sensitivity, amenability to miniaturization, and broad dynamic range.[1][2] 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) is a pro-fluorescent substrate widely utilized for monitoring the activity of various enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3]
The assay principle is based on the enzymatic O-dealkylation of the weakly fluorescent 7-EFC substrate into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[2][3][4] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. Consequently, the presence of an enzyme inhibitor will diminish the rate of HFC formation, leading to a quantifiable reduction in the fluorescent signal. This method provides a robust and sensitive platform for identifying and characterizing enzyme inhibitors in a high-throughput format.[5][6]
Key Applications
-
Drug-Drug Interaction Studies: Screening for inhibitors of human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP3A4) to predict potential adverse drug-drug interactions.[5][6][7]
-
Lead Discovery: Identifying novel inhibitor scaffolds from large chemical libraries for therapeutic targets.
-
Enzyme Kinetics: Studying the mechanism of action of identified inhibitors.[8][9]
Assay Principle and Workflow
The enzymatic reaction at the core of this assay is the conversion of a coumarin (B35378) derivative. The enzyme, typically a member of the Cytochrome P450 family, metabolizes the non-fluorescent 7-EFC substrate. This process, when uninhibited, yields the fluorescent product HFC. An inhibitor compound binds to the enzyme, preventing or reducing the conversion of 7-EFC, thereby decreasing the fluorescent output.
The high-throughput screening process follows a standardized workflow designed for efficiency and automation. It begins with the preparation of assay plates containing the test compounds, followed by the sequential addition of enzyme and substrate, incubation, and finally, signal detection and data analysis to identify "hits".
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.
1. Materials and Reagents
-
Enzyme: Recombinant human CYP enzymes (e.g., CYP2B6) or human liver microsomes.[5]
-
Substrate: this compound (7-EFC), stock solution in DMSO or acetonitrile.[4]
-
Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Positive Control: A known inhibitor for the target enzyme (e.g., bergamottin (B190657) for CYP2B6).[5]
-
Plates: Black, opaque-bottom 384-well assay plates.[4]
-
Solvent: DMSO (HPLC grade).
2. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
2X NADPH Regenerating System Mix: Prepare in Assay Buffer according to the manufacturer's instructions. Keep on ice.[4]
-
2X Enzyme Solution: Dilute the enzyme stock (e.g., recombinant CYP2B6) to a 2X final concentration in the 2X NADPH Regenerating System Mix. The optimal concentration should be determined empirically.
-
2X Substrate Solution: Dilute the 7-EFC stock solution to a 2X final concentration in Assay Buffer. The final concentration is typically near the Kₘ value for the enzyme.
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 100-200 nL) to the assay plates using an acoustic dispenser or pin tool. For controls, dispense DMSO only (negative control) and a positive control inhibitor.
3. Assay Procedure
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO vehicle into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Solution (containing the NADPH regenerating system) to all wells.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute. Incubate for 15-30 minutes at 37°C to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X 7-EFC Substrate Solution to all wells to start the reaction. The final volume should be 20 µL.
-
Incubation and Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.
4. Data Analysis
The goal of data analysis is to determine the potency of inhibitory compounds, typically expressed as an IC₅₀ value.[10]
-
Background Subtraction: Subtract the average fluorescence signal of "no enzyme" wells from all other wells.
-
Normalization: Calculate the percent inhibition for each test compound concentration using the signals from the positive (C_pos, e.g., known inhibitor) and negative (C_neg, e.g., DMSO) controls.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_C_pos) / (Signal_C_neg - Signal_C_pos))
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
Data Presentation and Quality Control
Assay performance and results should be systematically documented.
Table 1: Typical HTS Assay Parameters for CYP Inhibition
| Parameter | Recommended Value | Reference |
| Plate Format | 384-well, black, opaque | [4] |
| Final Assay Volume | 20 µL | [10] |
| Enzyme Source | Recombinant Human CYP Isoforms | [5] |
| Substrate (7-EFC) Conc. | 10 - 50 µM | [4][5] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | 15 - 60 minutes | [4] |
| Excitation Wavelength | 410 nm | [4] |
| Emission Wavelength | 538 nm | [4] |
| Final DMSO Conc. | < 1% | [1] |
Table 2: Assay Quality Control Metrics
The robustness and quality of an HTS assay are assessed using statistical parameters.[11] A Z' factor greater than 0.5 indicates an excellent assay suitable for HTS.[12][13]
| Metric | Formula | Typical Value |
| Z' Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 |
| Signal-to-Background (S/B) | μ_neg / μ_bkg | > 10 |
| Signal-to-Noise (S/N) | (μ_neg - μ_pos) / √(σ_pos² + σ_neg²) | > 10 |
μ_pos and σ_pos are the mean and standard deviation of the positive control; μ_neg and σ_neg are for the negative control; μ_bkg is the mean of the background (no enzyme) wells.
Table 3: Example Inhibition Data for a CYP Enzyme
This table presents hypothetical data for several compounds screened against a specific CYP enzyme, demonstrating how results are typically summarized.
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Positive Control | 0.25 | 1.1 | 98.5 |
| Compound A | 1.5 | 1.0 | 95.2 |
| Compound B | 15.7 | 1.3 | 88.9 |
| Compound C | > 50 | N/A | < 20.0 |
| Compound D | 8.2 | 0.9 | 99.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]
- 3. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Enzyme Fragment Complementation Assay Technology [discoverx.com]
- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based 7-Ethoxy-4-trifluoromethylcoumarin O-deethylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) O-deethylation assay is a sensitive and direct method for measuring the activity of certain cytochrome P450 (CYP) enzymes. This fluorometric assay relies on the enzymatic conversion of the non-fluorescent substrate, 7-EFC, into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The rate of 7-HFC formation is directly proportional to the enzyme activity.
This assay is particularly useful for assessing the activity of CYP1A2 and CYP2E1, and can also be used for other isoforms like CYP2B6.[1] In a cell-based format, this assay allows for the investigation of CYP induction or inhibition by xenobiotics in a more physiologically relevant context compared to microsomal preparations. This application note provides a detailed protocol for performing a cell-based 7-EFC O-deethylation assay, suitable for high-throughput screening and detailed kinetic studies.
Principle of the Assay
The core of the assay is the O-deethylation of 7-EFC, a reaction catalyzed by CYP enzymes in the presence of NADPH as a cofactor. The product, 7-HFC, can be readily detected and quantified using a fluorescence plate reader. The excitation and emission wavelengths for 7-HFC are approximately 410 nm and 510 nm, respectively.[2]
Signaling Pathway Diagram
Caption: Enzymatic conversion of 7-EFC to 7-HFC by CYP enzymes.
Experimental Workflow
The following diagram outlines the major steps involved in the cell-based 7-EFC O-deethylation assay.
Caption: A step-by-step workflow for the cell-based 7-EFC assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines such as HepG2 cells grown in 96-well plates.
Materials and Reagents
-
Cell Line: HepG2 (or other appropriate cell line with CYP expression, e.g., primary human hepatocytes)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (7-EFC): Stock solution in DMSO (e.g., 10 mM)
-
NADPH: Stock solution in a suitable buffer (e.g., 10 mM in 100 mM phosphate (B84403) buffer, pH 7.4), prepare fresh
-
Control Inducer (e.g., for CYP1A2): Omeprazole (B731) or β-Naphthoflavone
-
Control Inhibitor (e.g., for CYP1A2): Furafylline
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Acetonitrile (B52724): For reaction termination
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment (for Induction or Inhibition Studies):
-
Induction: Replace the medium with fresh medium containing the desired concentrations of the test compound or a known inducer (e.g., 50 µM omeprazole for CYP1A2). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.
-
Inhibition: For direct inhibition studies, proceed to step 3. If pre-incubation with an inhibitor is required, add the inhibitor at various concentrations and incubate for the desired time before the assay.
-
-
Preparation of Reaction Mixture:
-
Prepare a 2X reaction mixture in pre-warmed PBS or serum-free medium. The final concentrations in the well should be in the range of 10-50 µM for 7-EFC and 1 mM for NADPH. The optimal concentration of 7-EFC should be determined empirically but is often near the Km value for the target enzyme.
-
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of PBS or serum-free medium to each well.
-
To initiate the reaction, add 50 µL of the 2X reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of cold acetonitrile to each well.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation set to approximately 410 nm and emission to approximately 510 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or no NADPH).
-
Generate a standard curve using known concentrations of 7-HFC to convert relative fluorescence units (RFU) to the amount of product formed.
-
Calculate the enzyme activity as pmol of 7-HFC formed per minute per mg of protein (or per well).
-
For inhibition studies, plot the enzyme activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Kinetic Parameters of 7-EFC O-deethylation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (µM) | 6.8 ± 2.5 | [1] |
| Vmax (nmol HFC/min/nmol P450) | 0.9 ± 0.5 | [1] |
Table 2: Recommended Controls for CYP Isoform-Specific Assays
| CYP Isoform | Probe Substrate | Inducer | Inhibitor |
| CYP1A2 | 7-EFC | Omeprazole (50 µM) | Furafylline |
| CYP2E1 | 7-EFC | Ethanol, Isoniazid | Disulfiram |
| CYP2B6 | 7-EFC | Phenobarbital (1 mM) | Ticlopidine |
Table 3: Example IC50 Values for CYP1A2 Inhibition (Microsomal Data)
| Inhibitor | IC50 (µM) | Experimental System | Reference |
| Furafylline | 0.07 | Human Liver Microsomes | [3] |
| α-Naphthoflavone | ~0.015 | Human Liver Microsomes | [1] |
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of serum-containing medium before starting the assay.
-
Check for autofluorescence of the test compounds.
-
Optimize the concentration of 7-EFC to minimize non-enzymatic conversion.
-
-
Low Signal:
-
Increase cell seeding density.
-
Optimize incubation time.
-
Ensure the freshness of the NADPH solution.
-
Check the filter and settings on the fluorescence reader.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Mix reagents thoroughly before adding to the wells.
-
Use a multichannel pipette for simultaneous additions.
-
Conclusion
The cell-based 7-EFC O-deethylation assay is a robust and sensitive method for evaluating the activity, induction, and inhibition of key CYP450 enzymes in a cellular context. By following this detailed protocol, researchers can generate reliable data to support drug discovery and development programs. Careful optimization of assay parameters for the specific cell line and experimental conditions is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Preparation of 7-Ethoxy-4-trifluoromethylcoumarin Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of 7-Ethoxy-4-trifluoromethylcoumarin (EFC), a widely used fluorogenic substrate for assessing the activity of cytochrome P450 (CYP) enzymes.[1][2][3][4] Accurate preparation of these solutions is critical for reliable and reproducible experimental results in drug metabolism and toxicology studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage, as well as for the preparation of accurate solutions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₃O₃ | [1][5] |
| Molecular Weight | 258.19 g/mol | [2][5][6] |
| Appearance | Off-white to pink solid | [6][7] |
| Solubility | DMSO: 50 mg/mL (with sonication) Chloroform: 100 mg/mL Methanol: Slightly soluble Acetone: 50 mg/mL | [1][6] |
| Storage (Solid) | -20°C, protected from light and moisture | [1][6] |
| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months | [6] |
| Stability | ≥ 4 years (solid form) | [1] |
| Excitation (Metabolite) | ~410 nm | [1][8] |
| Emission (Metabolite) | ~510 nm | [1][8] |
Experimental Protocols
I. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 2.58 mg of this compound using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed solid to a sterile microcentrifuge tube or a small glass vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the solid does not fully dissolve, sonicate the solution for 5-10 minutes.[6]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the containers are tightly sealed and protected from light.
-
II. Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution in an appropriate assay buffer. The final concentration of the working solution will depend on the specific experimental requirements. Substrate working concentrations in the literature typically range from 1 to 50 µM.[9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes or plates
Procedure (Example for a 10 µM Working Solution):
-
Calculation: Use the dilution equation C₁V₁ = C₂V₂ to determine the volume of stock solution needed.
-
C₁ = 10 mM (Concentration of stock solution)
-
C₂ = 10 µM (Desired final concentration of working solution)
-
V₂ = 1 mL (Desired final volume of working solution)
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Dilution:
-
Pipette 999 µL of the desired assay buffer into a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the buffer.
-
Mix thoroughly by gentle vortexing or pipetting up and down.
-
-
Use: Use the freshly prepared working solution immediately in your assay. It is not recommended to store aqueous solutions for more than one day.[10]
Application: Cytochrome P450 Activity Assay
This compound is a fluorogenic substrate that is O-deethylated by certain CYP450 enzymes to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][4] The rate of HFC formation is directly proportional to the enzyme activity.
The following is a generalized workflow for a CYP450 activity assay using EFC. Specific conditions such as incubation time, temperature, and protein concentration should be optimized for the particular enzyme and experimental system.
Disclaimer: These protocols are intended as a guide. Researchers should always consult relevant literature and perform their own optimization for their specific experimental setup. Always handle chemicals with appropriate safety precautions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS-Number 115453-82-2 - Order from Chemodex [chemodex.com]
- 4. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H9F3O3 | CID 130779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 荧光细胞色素 | MCE [medchemexpress.cn]
- 8. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vitro Enzyme Kinetics Using 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) is a fluorogenic probe substrate widely used for characterizing the kinetics of various drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. The enzymatic O-deethylation of the non-fluorescent 7-EFC molecule yields the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The rate of formation of 7-HFC, measured by an increase in fluorescence intensity over time, is directly proportional to the enzyme's catalytic activity. This property makes 7-EFC an ideal tool for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic analysis of specific enzymes, such as CYP2B6. This document provides detailed protocols for using 7-EFC to determine key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).
Principle of the Assay
The assay is based on the enzymatic conversion of 7-EFC to 7-HFC. Cytochrome P450 enzymes, in the presence of the cofactor NADPH, catalyze the O-deethylation of 7-EFC. The product, 7-HFC, exhibits strong fluorescence with excitation and emission maxima typically around 400 nm and 500 nm, respectively. By monitoring the increase in fluorescence, the reaction velocity can be determined.
Applications
-
Enzyme Kinetics Characterization: Determination of Kₘ and Vₘₐₓ for specific enzymes, providing insights into substrate affinity and catalytic efficiency.[1][2]
-
Drug-Drug Interaction Studies: Screening for and characterizing inhibitory effects of new chemical entities on CYP enzyme activity.
-
Pharmacogenetics: Investigating the impact of genetic polymorphisms on enzyme function by comparing the kinetic parameters of different enzyme variants.[3][4][5]
-
High-Throughput Screening (HTS): Rapidly screening large compound libraries for potential enzyme inhibitors or activators.
Featured Enzyme: Cytochrome P450 2B6 (CYP2B6)
CYP2B6 is a highly polymorphic enzyme responsible for the metabolism of several clinically important drugs, including bupropion, efavirenz, and cyclophosphamide.[4][6][7] 7-EFC is a well-established substrate for CYP2B6, and its metabolism is significantly altered by various genetic variants, making it a valuable tool for studying the functional consequences of CYP2B6 polymorphisms.[3][5]
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes published kinetic parameters for the O-deethylation of 7-EFC by various human CYP enzymes and their variants. This data is essential for comparative analysis and for designing experiments.
| Enzyme | System | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference |
| CYP1A1 | Recombinant | 0.054 - 15.6 | Varies | Varies | [8] |
| CYP1A2 | Recombinant | 0.27 - 47 | Varies | Varies | [8] |
| CYP1B1 | Recombinant | 0.095 - 120 | Varies | Varies | [8] |
| CYP2B6.1 (Wild-type) | COS-7 Cells | Data not specified | Data not specified | Data not specified | [3][5] |
| CYP2B6.6 | E. coli | 4-fold increase vs. WT | Data not specified | Data not specified | [3] |
| Pooled Human Liver Microsomes | Microsomes | 8.3 ± 1.3 (for BFC) | 454 ± 98 (for BFC) | Data not specified | [9] |
*Note: Data for 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a structurally similar substrate. Kinetic values for 7-EFC can vary significantly depending on the experimental system (e.g., recombinant enzyme, liver microsomes, cell lysates) and conditions.[4]
Diagrams and Visualizations
Metabolic Pathway of 7-EFC
References
- 1. biochem.du.ac.in [biochem.du.ac.in]
- 2. Untitled Document [ucl.ac.uk]
- 3. Polymorphic Variants of Cytochrome P450 2B6 (CYP2B6.4–CYP2B6.9) Exhibit Altered Rates of Metabolism for Bupropion and Efavirenz: A Charge-Reversal Mutation in the K139E Variant (CYP2B6.8) Impairs Formation of a Functional Cytochrome P450-Reductase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2B6 cytochrome P450 family 2 subfamily B member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmVar GeneFocus: CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy Imaging of Enzyme Activity with 7-Ethoxy-4-trifluoromethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-trifluoromethylcoumarin (EFC) is a fluorogenic substrate widely utilized for the detection and quantification of cytochrome P450 (CYP) enzyme activity.[1][2][3] CYPs are a superfamily of enzymes crucial in the metabolism of a vast array of endogenous and exogenous compounds, including pharmaceuticals.[1][2] The principle of the EFC-based assay lies in its enzymatic conversion to a highly fluorescent product. EFC itself is virtually non-fluorescent; however, upon O-deethylation by active CYP enzymes, it is metabolized to 7-hydroxy-4-trifluoromethylcoumarin (HFC).[2][3] HFC is a fluorescent molecule with distinct excitation and emission spectra, allowing for the real-time monitoring of enzyme kinetics.[1][2] This application note provides detailed protocols for the use of EFC in fluorescence microscopy to image CYP enzyme activity in live cells, offering spatial and temporal resolution of metabolic processes.
EFC is metabolized by several CYP isoforms, making it a valuable tool for studying the activity of enzymes such as CYP1A2, CYP2B6, CYP2C19, and CYP2E1.[2] The fluorescence-based readout is highly sensitive, enabling the detection of low enzyme activities.[2]
Data Presentation
Photophysical and Chemical Properties
| Property | This compound (EFC) | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) |
| Molecular Formula | C₁₂H₉F₃O₃[1] | C₁₀H₅F₃O₃ |
| Molecular Weight | 258.20 g/mol [1] | 230.14 g/mol |
| Excitation Maximum | ~330 nm | ~410 nm[1][4] |
| Emission Maximum | ~400 nm | ~510 nm[1][4] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF | - |
Enzyme Kinetic Parameters (from Spectrofluorometric Assays)
The following data were obtained from studies using liver microsomes and should be considered as a reference for the enzymatic reaction. Optimal conditions for microscopy-based assays may vary.
| Species | Enzyme Source | Vmax (nmol HFC/min/nmol P450) | Km (µM) |
| Rat | Liver Microsomes | 1.4 ± 0.2[2] | 11.0 ± 3.1[2] |
| Dog | Liver Microsomes | 4.3 ± 1.5[2] | 67 ± 19[2] |
| Human | Liver Microsomes | 0.9 ± 0.5[2] | 6.8 ± 2.5[2] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Reagent Preparation
1. EFC Stock Solution (10 mM):
-
Dissolve 2.58 mg of this compound (MW: 258.20 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Live-Cell Imaging Buffer:
-
Use a buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a phenol (B47542) red-free cell culture medium supplemented with HEPES buffer to maintain physiological pH during imaging.
Live-Cell Imaging Protocol
This protocol provides a general guideline for imaging CYP activity in cultured mammalian cells. Optimization of EFC concentration and incubation time is recommended for each cell type and experimental condition.
1. Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Culture cells in their standard growth medium until they reach 50-70% confluency.
2. EFC Loading:
-
Prepare a fresh working solution of EFC by diluting the 10 mM stock solution in pre-warmed live-cell imaging buffer. A starting concentration range of 1-20 µM is recommended. The optimal concentration should be determined experimentally to ensure sufficient signal without causing cytotoxicity.
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add the EFC working solution to the cells and incubate at 37°C in a cell culture incubator for 15-30 minutes. Protect from light during incubation.
3. Fluorescence Microscopy Imaging:
-
Mount the glass-bottom dish or chamber slide on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use a filter set appropriate for HFC fluorescence (e.g., excitation ~405 nm, emission ~510 nm). A DAPI or similar filter cube may be suitable.
-
Acquire a pre-incubation image to establish baseline fluorescence.
-
Initiate time-lapse imaging immediately after adding the EFC solution or after a brief pre-incubation period.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration determined by the rate of the enzymatic reaction.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
4. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the change in fluorescence intensity over time.
-
Define regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Subtract the background fluorescence from a cell-free region.
-
Plot the mean fluorescence intensity as a function of time. The initial slope of this curve is proportional to the rate of enzyme activity.
Important Considerations
-
Controls: Include appropriate controls in your experiment:
-
Negative Control: Cells not treated with EFC to determine autofluorescence levels.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to prepare the EFC working solution.
-
Inhibitor Control: Pre-treat cells with a known CYP inhibitor to confirm that the observed fluorescence increase is due to specific enzyme activity.
-
-
Photostability: While coumarin (B35378) fluorophores are generally photostable, it is crucial to minimize light exposure to prevent photobleaching and phototoxicity, which can affect cell health and enzyme activity.
-
Product Leakage: The fluorescent product, HFC, may leak from the cells over time. This can lead to an underestimation of enzyme activity. It is advisable to perform initial experiments to assess the rate of product leakage in your specific cell model.
-
Substrate and Product Interference: At high concentrations, the substrate or product may have cytotoxic effects or inhibit the enzyme. It is important to work within a concentration range that is non-toxic and where the reaction rate is linear.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool for the real-time visualization and quantification of cytochrome P450 activity in living cells, providing valuable insights into drug metabolism and cellular toxicology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying enzyme activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of P450 Enzyme Activity with a 7-Ethoxy-4-trifluoromethylcoumarin Assay
Application Notes
The 7-Ethoxy-4-trifluoromethylcoumarin (EFC) assay is a highly sensitive and direct fluorometric method for measuring the activity of cytochrome P450 (CYP450) enzymes. This assay relies on the O-deethylation of the non-fluorescent EFC substrate by CYP450 enzymes to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The rate of HFC formation is directly proportional to the enzyme activity, providing a straightforward and reproducible method for assessing CYP450 function.[1]
This assay is applicable across various research and drug development stages, including:
-
Enzyme Kinetics: Determination of kinetic parameters such as Vmax and Km.[1]
-
Drug Discovery: High-throughput screening of potential CYP450 inhibitors and inducers.
-
Toxicology: Assessing the impact of xenobiotics on CYP450 activity.
-
Pharmacology: Characterizing the metabolic profile of drug candidates.
The primary advantage of the EFC assay is its simplicity and sensitivity, allowing for direct measurement of the fluorescent product in the reaction medium without the need for complex extraction procedures.[1] The assay can be performed using various enzyme sources, including liver microsomes and recombinant CYP450 isoforms.
Experimental Protocols
Required Materials and Reagents
-
This compound (EFC)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Liver microsomes or recombinant CYP450 enzymes
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) (for reaction termination)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.
-
EFC Stock Solution (10 mM): Dissolve EFC in methanol to a final concentration of 10 mM. Store at -20°C, protected from light.
-
HFC Stock Solution (1 mM): Dissolve HFC in methanol to a final concentration of 1 mM. This will be used to prepare the standard curve. Store at -20°C, protected from light.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well black microplate, prepare the reaction mixture containing the potassium phosphate buffer, liver microsomes (or recombinant CYP450 enzyme), and EFC substrate. The final volume should be brought up with buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add the NADPH regenerating system to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of cold methanol.
-
Fluorescence Measurement: Measure the fluorescence intensity of the HFC product using a fluorescence microplate reader with an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 510 nm.[2]
Standard Curve Preparation
-
Prepare HFC Standards: Prepare a series of HFC standards by serially diluting the 1 mM HFC stock solution in the reaction buffer containing terminated microsomes (to account for matrix effects). A typical concentration range for the standard curve is 0-10 µM.
-
Measure Fluorescence: Measure the fluorescence of the HFC standards in the same 96-well plate as the samples.
-
Plot the Standard Curve: Plot the fluorescence intensity against the known HFC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of HFC produced in the enzymatic reactions.
Data Analysis
-
Calculate HFC Concentration: Use the standard curve equation to convert the fluorescence readings of the samples into HFC concentrations (in µM).
-
Calculate Enzyme Activity: Calculate the P450 enzyme activity using the following formula:
Activity (pmol/min/mg protein) = ( [HFC] µM * Reaction Volume µL ) / ( Incubation Time min * Microsomal Protein mg )
Quantitative Data Presentation
Table 1: Typical Reagent Concentrations for the EFC Assay
| Reagent | Final Concentration Range |
| Potassium Phosphate Buffer | 50 - 100 mM (pH 7.4) |
| Liver Microsomal Protein | 0.1 - 0.5 mg/mL |
| Recombinant CYP450 | 10 - 50 pmol/mL |
| EFC | 1 - 100 µM |
| NADPH | 1 mM |
Table 2: Kinetic Parameters of EFC O-Deethylation in Liver Microsomes from Different Species[1]
| Species | Vmax (nmol HFC/min/nmol P450) | Km (µM) |
| Rat | 1.4 ± 0.2 | 11.0 ± 3.1 |
| Dog | 4.3 ± 1.5 | 67 ± 19 |
| Human | 0.9 ± 0.5 | 6.8 ± 2.5 |
Mandatory Visualizations
Caption: Enzymatic conversion of EFC to HFC by CYP450.
Caption: Experimental workflow for the P450 EFC assay.
Caption: HFC standard curve for activity quantification.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal | Inactive enzyme or microsomes | Use fresh enzyme/microsomes and ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. |
| Omission of a key reagent (e.g., NADPH) | Double-check the preparation of the reaction mixture to ensure all components are included at the correct concentrations. | |
| Incorrect filter settings on the plate reader | Verify that the excitation and emission wavelengths are set correctly for HFC (Ex: ~410 nm, Em: ~510 nm). | |
| High background signal | Contaminated reagents or buffer | Use fresh, high-purity reagents and buffer. |
| Autofluorescence of test compounds | Run a control reaction without the enzyme or NADPH to determine the background fluorescence of the test compound. Subtract this background from the sample readings. | |
| Non-linear reaction rate | Substrate depletion | Reduce the incubation time or decrease the enzyme concentration. |
| Enzyme instability | Ensure the assay is performed within the enzyme's stability window. Consider using a protein stabilizer if necessary. | |
| Poor standard curve | Inaccurate dilutions of HFC standards | Carefully prepare the HFC standards using calibrated pipettes. |
| Quenching of fluorescence by the reaction matrix | Prepare the standard curve in the same buffer and matrix as the samples (including terminated microsomes). |
References
- 1. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize background fluorescence in 7-Ethoxy-4-trifluoromethylcoumarin assays
Welcome to the Technical Support Center for 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) assays. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence and resolving common issues encountered during their experiments. High background signals can obscure true results, decrease assay sensitivity, and lead to inaccurate data. By systematically identifying and addressing potential sources of interference, you can significantly enhance the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 7-EFC assay?
The 7-EFC assay is a fluorescence-based method used to measure the activity of certain enzymes, particularly cytochrome P450s (CYPs).[1][2] The substrate, this compound, is a non-fluorescent molecule. In the presence of a specific enzyme, it is converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC).[1] The rate of fluorescent product formation is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for the 7-HFC product?
The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), is typically excited at a wavelength of around 410 nm, with the emission peak at approximately 510 nm.[1] To minimize background from common assay components like NADPH, it is often recommended to use an excitation wavelength greater than 400 nm.[3][4]
Q3: What are the primary sources of high background fluorescence in 7-EFC assays?
High background fluorescence is a common challenge, particularly in the blue-green spectral region. The main contributors can be categorized as follows:
-
Assay Buffers and Media: Many standard cell culture media contain fluorescent components like phenol (B47542) red and riboflavin.[5]
-
Test Compounds: The compounds being screened can themselves be fluorescent (autofluorescence) at the excitation and emission wavelengths of 7-HFC.[6]
-
Biological Materials: Endogenous molecules within cells or enzyme preparations can fluoresce. Contamination of tissue samples with blood can also be problematic as hemoglobin absorbs light in the 370-450 nm range.[7]
-
Substrate Instability: Spontaneous hydrolysis of the 7-EFC substrate can lead to the release of the fluorescent product, 7-HFC, independent of enzyme activity.[6]
-
Plasticware: Certain types of microplates, especially those made of plastic, can exhibit significant background fluorescence.[8]
Q4: How does pH influence the fluorescence of the 7-HFC product?
The fluorescence intensity of 7-hydroxycoumarin derivatives, including 7-HFC, is pH-dependent, with fluorescence generally increasing at higher pH values.[4] It is therefore critical to maintain a consistent and optimal pH throughout your experiments to ensure reproducibility.[4]
Troubleshooting Guides
Problem 1: High background fluorescence in all wells (including no-enzyme controls).
This suggests that one or more of the assay reagents are autofluorescent.[5]
| Potential Cause | Recommended Solution |
| Assay Buffer or Media Autofluorescence | Prepare a "buffer/media only" control to measure its intrinsic fluorescence. If it's high, consider using a specialized low-fluorescence buffer like phosphate-buffered saline (PBS).[5] |
| Contaminated Reagents | Test each reagent individually for fluorescence. Ensure all reagents are of high purity and stored correctly. |
| Substrate Instability | Assess the rate of spontaneous 7-EFC hydrolysis in your assay buffer without any enzyme. If this rate is high, you may need to adjust the buffer composition or pH.[6] |
| Microplate Fluorescence | Use black, opaque microplates, as they are designed to minimize background fluorescence and prevent light leakage between wells.[5] For solution-based assays, top-reading fluorescence plate readers are generally more sensitive.[3] |
Problem 2: High fluorescence signal in the presence of a test compound, even without the enzyme.
This indicates that the test compound itself is interfering with the assay.
| Potential Cause | Recommended Solution |
| Intrinsic Compound Fluorescence | Run a parallel experiment with the compound in the assay buffer alone (no enzyme) to quantify its fluorescence.[5] This value should be subtracted from the signal obtained in the wells containing the enzyme. |
| Light Scattering | Precipitated or aggregated test compounds can scatter light, leading to an artificially high signal.[6] Visually inspect the wells for any precipitation. The inclusion of a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100, may help prevent aggregation.[4][6] |
Problem 3: Lower than expected fluorescence signal or apparent inhibition.
This can be caused by factors that reduce the detected fluorescence, which may be misinterpreted as enzyme inhibition.
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | Some compounds can absorb light at the excitation or emission wavelengths of 7-HFC, a phenomenon known as the inner filter effect.[6] Measure the absorbance spectrum of your test compound to check for overlap with the 7-HFC excitation and emission spectra. |
| Sub-optimal Substrate Concentration | The concentration of 7-EFC may be too low for the enzyme to function optimally. It is advisable to perform a substrate titration to determine the Michaelis constant (Km) and use a substrate concentration around this value.[4] |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. It's good practice to test the enzyme's activity with a known positive control substrate.[4] |
Data Presentation
Table 1: Recommended Settings for 7-EFC Assays
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | > 400 nm (e.g., 410 nm) | Minimizes background fluorescence from components like NADPH.[3][4] |
| Emission Wavelength | ~510 nm | Matches the emission peak of the 7-HFC product.[1] |
| Microplate Type | Black, opaque | Reduces background fluorescence and well-to-well crosstalk.[5] |
| Reading Mode | Top-reading (for solutions) | Generally provides better signal-to-noise ratios for solution-based assays.[3] |
Experimental Protocols
Protocol 1: Determining Background Fluorescence from Assay Components
Objective: To quantify the fluorescence contribution of the assay buffer, media, and other reagents.
Materials:
-
Black, opaque 96-well or 384-well microplate[5]
-
Assay buffer and other components (e.g., cofactors, vehicle control like DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Designate at least three wells as "blank" controls.
-
To these blank wells, add all assay components (buffer, media, vehicle control) in the same volumes as the experimental wells, but omit the enzyme and the 7-EFC substrate .
-
Designate another set of three wells as "substrate blank" controls.
-
To the "substrate blank" wells, add all assay components, including the 7-EFC substrate, but omit the enzyme .
-
Incubate the plate according to your standard assay protocol.
-
Measure the fluorescence using the optimal excitation and emission wavelengths for 7-HFC.
Data Analysis:
-
The average fluorescence of the "blank" wells represents the background from the assay components.
-
The average fluorescence of the "substrate blank" wells indicates the level of spontaneous substrate hydrolysis plus the background from the assay components.
Protocol 2: Assessing Test Compound Interference
Objective: To determine if a test compound is autofluorescent or causes light scattering.
Materials:
-
Black, opaque 96-well or 384-well microplate[5]
-
Assay buffer
-
Test compounds and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
On a separate plate from your main enzymatic assay, add the assay buffer to a set of wells.
-
Add your test compounds to these wells at the final concentration used in the primary screen.
-
Include vehicle-only wells as a control.[6]
-
Measure the fluorescence of this plate using the same instrument settings as your primary assay.
Data Analysis:
-
The fluorescence value for each compound-containing well is the interference value. This value should be subtracted from the corresponding wells in your primary assay plate.[5]
Visualizations
References
- 1. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing incubation time and temperature for 7-Ethoxy-4-trifluoromethylcoumarin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethoxy-4-trifluoromethylcoumarin (EFC) assays. The content is designed to address specific issues that may be encountered during the optimization of incubation time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation temperature for EFC assays and is optimization necessary?
A1: The standard and most widely used incubation temperature for cytochrome P450 (CYP) enzyme assays, including those using EFC, is 37°C.[1] This temperature mimics physiological conditions in humans. For most routine screening purposes, 37°C is a reliable choice. However, for detailed kinetic studies or when working with specific CYP isoforms or their genetic variants, temperature optimization may be beneficial. Studies have shown that the optimal temperature for enzymatic activity can vary between CYP isoforms and even among their genetic variants, with a range of 34°C to 40°C being investigated.[2][3]
Q2: How do I determine the optimal incubation time for my EFC assay?
A2: The optimal incubation time is the duration that ensures the enzymatic reaction is within its linear range. This means the rate of product formation is constant over time. To determine this, a time-course experiment is essential.[4] A typical starting point for incubation is between 10 and 30 minutes.[1] However, the ideal time can be influenced by factors such as enzyme concentration, substrate concentration, and the specific activity of the enzyme source.
Q3: What are the key factors that can influence the optimal incubation conditions?
A3: Several factors can affect the optimal incubation time and temperature for an EFC assay:
-
Enzyme Source: The specific activity can vary significantly between different enzyme sources, such as human liver microsomes, recombinant enzymes, or S9 fractions.
-
CYP Isoform: Different CYP isoforms metabolize EFC at different rates. For example, CYP1A1 and CYP1A2 are known to metabolize EFC.[5][6][7]
-
Substrate Concentration: The concentration of EFC can impact the reaction rate.
-
Cofactor Availability: The presence of sufficient NADPH is crucial for CYP enzyme activity.
-
Buffer Composition and pH: The pH of the reaction buffer should be maintained at an optimal level, typically around 7.4.
Q4: Can the test compound interfere with the EFC assay?
A4: Yes, test compounds can interfere with the assay in several ways. Some compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for detecting the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), leading to false-positive results.[8] Additionally, the compound could directly inhibit or activate the CYP enzyme being studied. It is crucial to run appropriate controls, including a control with the test compound in the absence of the enzyme, to check for autofluorescence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of the test compound or vehicle (e.g., DMSO).- Contamination of reagents or microplates.- Substrate (EFC) degradation. | - Run a control well with the test compound and all reaction components except the enzyme to measure its intrinsic fluorescence.- Use high-quality, fresh reagents and clean, non-fluorescent microplates.- Prepare fresh EFC stock solutions and protect them from light. |
| Low or no signal | - Inactive enzyme.- Insufficient incubation time.- Sub-optimal temperature.- Incorrect filter set on the fluorometer. | - Verify the activity of your enzyme preparation with a known substrate.- Perform a time-course experiment to ensure the incubation time is sufficient.- Confirm the incubator and plate reader are set to the correct temperature (typically 37°C).- Ensure the excitation and emission wavelengths are correctly set for HFC detection (typically around 410 nm excitation and 510 nm emission).[9] |
| Non-linear reaction kinetics | - Incubation time is too long, leading to substrate depletion or enzyme instability.- Enzyme concentration is too high. | - Reduce the incubation time. Perform a time-course experiment to identify the linear range.- Reduce the concentration of the enzyme in the reaction mixture. |
| High variability between replicates | - Inaccurate pipetting.- Temperature gradients across the microplate.- Edge effects in the microplate. | - Ensure proper pipetting technique and use calibrated pipettes.- Pre-incubate the plate at the desired temperature to ensure uniformity.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity and temperature stability. |
| Unexpected inhibition or activation | - The test compound may be a CYP inhibitor or activator.- The solvent (e.g., DMSO) concentration may be too high. | - This may be a true result. Confirm with follow-up experiments.- Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time
This protocol outlines the steps to determine the linear range of the EFC O-deethylation reaction.
Materials:
-
This compound (EFC)
-
NADPH regenerating system
-
Human liver microsomes or recombinant CYP enzyme
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of EFC and the NADPH regenerating system.
-
Reaction Mixture Preparation: Prepare a master mix containing the buffer, enzyme, and EFC at the desired final concentrations.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system to the master mix.
-
Time-Course Measurement: Immediately after initiating the reaction, measure the fluorescence at multiple time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) at 37°C.
-
Data Analysis: Plot the fluorescence intensity against time. The optimal incubation time falls within the initial linear portion of the curve.
Protocol 2: Determining the Optimal Incubation Temperature
This protocol is for fine-tuning the incubation temperature for specific applications.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagents: Prepare stock solutions as described in Protocol 1.
-
Reaction Setup: Prepare reaction mixtures in separate tubes or wells of a microplate.
-
Temperature Incubation: Incubate the reaction mixtures at a range of temperatures (e.g., 34°C, 37°C, and 40°C) for a fixed time determined from Protocol 1 (within the linear range).
-
Terminate Reaction: Stop the reaction at the end of the incubation period (e.g., by adding a stopping reagent or by rapid cooling).
-
Fluorescence Measurement: Measure the fluorescence of each sample.
-
Data Analysis: Compare the fluorescence signals obtained at different temperatures to identify the temperature that yields the highest activity while maintaining enzyme stability.
Quantitative Data Summary
The following tables provide a summary of kinetic parameters for EFC metabolism by various CYP isoforms. These values can serve as a reference for expected enzyme activity.
Table 1: Michaelis-Menten Constants (Km) for EFC O-Deethylation
| CYP Isoform | Km (µM) | Reference |
| CYP1A1 | 0.054 - 15.6 | [5] |
| CYP1A2 | 0.27 - 47 | [5] |
| CYP1B1 | 0.095 - 120 | [5] |
Note: The wide range of Km values reflects studies with different coumarin (B35378) derivatives.
Mandatory Visualization
Caption: Workflow for optimizing incubation time and temperature in EFC assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in 7-Ethoxy-4-trifluoromethylcoumarin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Ethoxy-4-trifluoromethylcoumarin (EFC) in their experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a common issue in fluorescence-based assays. This guide provides a systematic approach to identifying and resolving the root causes of this problem in your EFC experiments.
Q1: My fluorescence signal is weak or absent. What are the initial steps to troubleshoot this issue?
A weak or absent signal can stem from several factors, ranging from reagent preparation to instrument settings. A systematic check of the entire experimental workflow is the most effective approach to pinpoint the issue.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no fluorescence signal.
Q2: I'm observing high background fluorescence. What are the common causes and how can I reduce it?
High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a reduced signal-to-noise ratio.
-
Substrate Instability: this compound (EFC) may undergo spontaneous hydrolysis, leading to the release of the fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), independent of enzyme activity.
-
Solution: Prepare EFC solution fresh before each experiment and protect it from light.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.
-
Solution: Use high-purity reagents and sterile-filtered buffers. Test individual buffer components for intrinsic fluorescence.
-
-
Autofluorescence: Biological samples, such as cell lysates or microsomes, can exhibit natural fluorescence.
-
Solution: Include a "no-enzyme" or "no-substrate" control to measure and subtract the background fluorescence.
-
-
Inappropriate Labware: Using clear or white microplates can contribute to high background due to light scattering and well-to-well crosstalk.
-
Solution: Use black, opaque microplates for fluorescence assays to minimize background.[1]
-
-
Suboptimal Wavelengths: Excitation at lower wavelengths can excite interfering fluorophores, such as NADPH.[2][3]
Q3: The fluorescence signal is unstable or decreases over time. What could be the issue?
Signal instability can be caused by several factors related to the reaction conditions and the fluorophore itself.
-
Photobleaching: The fluorescent product, HFC, can be susceptible to photobleaching upon prolonged exposure to the excitation light.
-
Solution: Minimize the exposure of the samples to the excitation light. Take readings at discrete time points rather than continuous monitoring if possible.
-
-
Substrate Depletion: In highly active enzyme preparations, the EFC substrate may be rapidly consumed, leading to a plateau or decrease in the signal.
-
Solution: Optimize the enzyme and substrate concentrations to ensure the reaction remains in the linear range for the duration of the measurement.
-
-
Enzyme Instability: The enzyme may lose activity over time under the assay conditions.
-
Solution: Ensure the assay buffer and temperature are optimal for enzyme stability. Prepare fresh enzyme dilutions for each experiment.
-
Frequently Asked Questions (FAQs)
-
What are the optimal excitation and emission wavelengths for detecting the product of the EFC reaction? The product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), is typically monitored using an excitation wavelength of around 410 nm and an emission wavelength of approximately 510 nm.[4]
-
What type of microplate should I use for my EFC assay? It is highly recommended to use black, opaque microplates to minimize background fluorescence and prevent light scatter between wells.[1]
-
Can components of my reaction buffer interfere with the assay? Yes, some buffer components can be inherently fluorescent or can quench the fluorescence of HFC. It is advisable to test the fluorescence of each buffer component individually. Also, avoid buffers containing primary amines, such as Tris, if you are using any amine-reactive reagents.[5]
-
How can I be sure my enzyme is active? Always include a positive control with a known active enzyme preparation. If you suspect enzyme inactivity, prepare fresh dilutions from a new stock and handle it according to the manufacturer's recommendations.
Quantitative Data Summary
The following tables provide recommended concentration ranges and instrument settings for a typical EFC-based cytochrome P450 assay. These values should be optimized for your specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| This compound (EFC) | 1 - 50 µM | Substrate concentration should be optimized based on the Km of the enzyme.[6] |
| Cytochrome P450 Enzyme (e.g., CYP2B6) | 10 - 100 pmol/mL | Enzyme concentration should be in the linear range of the assay. |
| NADPH Generating System | 1X (as per manufacturer) | A mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. |
| Microsomal Protein | 0.05 - 0.5 mg/mL | Optimal concentration depends on the specific activity of the microsomal preparation. |
Table 2: Instrument Settings for HFC Detection
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 410 nm | Using an excitation wavelength >400 nm helps minimize NADPH autofluorescence.[2] |
| Emission Wavelength | 510 nm | |
| Slit Width | 5 - 10 nm | Narrower slit widths can improve resolution but may decrease signal intensity. |
| Gain/Sensitivity | Optimize for your instrument | Adjust to achieve a robust signal without saturating the detector. |
| Reading Mode | Top Reading | Generally provides better sensitivity for solution-based assays. |
Experimental Protocols
This section provides a detailed methodology for a cytochrome P450 (CYP) enzyme activity assay using EFC as a substrate.
Protocol: CYP-Mediated EFC O-deethylation Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
EFC Stock Solution: Prepare a 10 mM stock solution of EFC in DMSO. Store at -20°C, protected from light.
-
NADPH Generating System: Prepare a 100X stock solution according to the manufacturer's instructions.
-
Enzyme Solution: Dilute the microsomal or recombinant CYP enzyme to the desired concentration in the assay buffer. Keep on ice.
-
Stopping Solution: Prepare a solution of 80:20 acetonitrile:Tris-base (0.5 M).
2. Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing the assay buffer and the NADPH generating system.
-
Add the enzyme solution to each well.
-
To initiate the reaction, add the EFC substrate to each well. The final volume should be 200 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 75 µL of the stopping solution to each well.
-
Measure the fluorescence on a microplate reader with excitation at 410 nm and emission at 510 nm.
3. Data Analysis:
-
Subtract the fluorescence of the "no-enzyme" control wells from all other readings.
-
Generate a standard curve using known concentrations of 7-hydroxy-4-trifluoromethylcoumarin (HFC) to convert relative fluorescence units (RFU) to the amount of product formed.
-
Calculate the enzyme activity as nmol of HFC formed per minute per mg of protein (or per pmol of CYP).
Mandatory Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic conversion of EFC to the fluorescent HFC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Addressing solubility issues of 7-Ethoxy-4-trifluoromethylcoumarin in aqueous buffers
Welcome to the technical support center for 7-Ethoxy-4-trifluoromethylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and use of this fluorogenic substrate in aqueous buffers for enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions but is soluble in organic solvents.[1] To achieve a working concentration in an aqueous buffer, it is standard practice to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution is then diluted into the aqueous experimental buffer.
Q2: Which organic solvents are recommended for preparing a stock solution?
A2: DMSO and DMF are the most commonly recommended solvents for preparing stock solutions of this compound.[2][4] Ethanol, methanol, and chloroform (B151607) can also be used.[5][] A stock solution of up to 50 mg/mL in DMSO can be achieved with the aid of ultrasonication.[4] It is advisable to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
Q3: How should I prepare a working solution in an aqueous buffer from my organic stock solution?
A3: To prepare a working solution, the concentrated organic stock solution should be diluted into the aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1] The final concentration of the organic solvent in the assay should typically be kept below 1% to avoid potential interference with the biological system.[1]
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of the compound. Here are several strategies to address this:
-
Optimize the dilution method: As mentioned above, ensure rapid and thorough mixing when adding the stock solution to the buffer.
-
Reduce the final concentration: Your target concentration in the aqueous buffer might be above the solubility limit. Try using a lower final concentration.
-
Use a co-solvent: Including a small percentage of an organic co-solvent in your final aqueous buffer can improve solubility.[7]
-
Adjust the pH: The solubility of coumarin (B35378) derivatives can be pH-dependent.[7] Depending on the specific buffer and your experimental needs, a slight pH adjustment might increase solubility.
-
Consider using surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[7]
Q5: What are the recommended storage conditions for this compound solutions?
A5: The solid powder should be stored at -20°C, protected from light and moisture.[4] Stock solutions prepared in organic solvents like DMSO or DMF can be stored at -20°C for about a month or at -80°C for up to six months.[4] It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for storage and should be prepared fresh on the day of the experiment.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | Final concentration is too high.Inefficient mixing during dilution.Low temperature of the aqueous buffer. | Lower the final concentration of the compound.Add the stock solution dropwise to the buffer while vortexing vigorously.[1]Gently warm the buffer to room temperature before adding the stock solution. |
| Low or No Fluorescent Signal in Enzyme Assay | Poor compound solubility leading to inaccurate concentration.Enzyme inactivity.Incorrect instrument settings (excitation/emission wavelengths).Substrate concentration is too low. | Ensure the compound is fully dissolved in the final assay buffer.Verify the activity of your enzyme preparation with a known positive control.Use the correct excitation (~410 nm) and emission (~510 nm) wavelengths for the product, 7-hydroxy-4-trifluoromethylcoumarin.[][9]Optimize the substrate concentration; typical working concentrations range from 1 to 50 µM.[2] |
| High Background Fluorescence | Autofluorescence from the substrate.Fluorescence from other components in the assay mixture (e.g., NADPH).Contaminated buffer or reagents. | Run a control well without the enzyme to measure the background fluorescence from the substrate and subtract it from your experimental values.If using NADPH, set the excitation wavelength above 400 nm to minimize its fluorescence.[10]Use high-purity reagents and freshly prepared buffers. |
| Inconsistent or Non-reproducible Results | Incomplete dissolution of the compound.Degradation of the compound in the stock or working solution.Variability in pipetting or assay conditions. | Ensure complete dissolution before starting the experiment.Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1][8]Ensure consistent pipetting techniques and maintain stable temperature and incubation times across all wells. |
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Citation |
| DMSO | 50 mg/mL (193.66 mM) | Requires ultrasonic assistance. Use newly opened, anhydrous DMSO. | [4] |
| Chloroform | 100 mg/mL | Clear, colorless solution. | [5] |
| Methanol | Soluble | --- | [5] |
| Ethanol | Soluble | --- | [1] |
| DMF | Soluble | Stock solutions of 1-20 mM are common. | [2] |
| Aqueous Buffers | Sparingly soluble | Recommended to first dissolve in an organic solvent and then dilute. | [3][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 258.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Weigh out an appropriate amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.58 mg.
-
Add the powder to a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO (in this example, 1 mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Cytochrome P450 (CYP) O-deethylation Assay
This protocol provides a general method for measuring the O-deethylation of this compound by CYP enzymes in liver microsomes.
Materials:
-
10 mM this compound stock solution in DMSO
-
Liver microsomes (e.g., human, rat)
-
0.1 M Phosphate buffer or Tris-HCl buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture by adding the following in order:
-
Phosphate or Tris-HCl buffer
-
Liver microsomes (the amount will depend on the activity of the microsomal batch)
-
This compound working solution (diluted from the stock solution in buffer to achieve the desired final concentration, e.g., 1-50 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction mixture to the optimal temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) or a solution of 80% acetonitrile and 20% 0.5 M Tris-base.
-
Fluorescence Measurement: Read the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a microplate reader with an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 510 nm.[9]
-
Data Analysis: Quantify the amount of HFC formed by comparing the fluorescence signal to a standard curve generated with pure HFC. Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.
Visualizations
Caption: Cytochrome P450-mediated metabolism of this compound.
Caption: General workflow for a CYP O-deethylation assay.
References
- 1. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Preventing photobleaching of 7-Ethoxy-4-trifluoromethylcoumarin in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of 7-Ethoxy-4-trifluoromethylcoumarin (EFC) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my EFC experiments?
Q2: My EFC signal is fading very quickly. What are the primary causes?
A2: Rapid signal decay is a hallmark of photobleaching. The primary factors that accelerate photobleaching include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a major contributor.[4]
-
Prolonged Exposure Time: Continuous or repeated exposure of the sample to the excitation light increases the cumulative dose of photons, leading to more rapid fading.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are generated during the fluorescence process and can chemically damage the EFC molecule.[5]
Q3: How can I distinguish between photobleaching and a genuine biological change in my experiment?
A3: To determine if signal loss is due to photobleaching, you can image a control sample (e.g., a fixed cell stained with EFC) under the identical imaging conditions as your experimental sample. If the fluorescence intensity decreases in the control sample over time, photobleaching is the likely cause.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[6] Most of these reagents are reactive oxygen species (ROS) scavengers that neutralize the harmful molecules generated during fluorescence excitation.[5] Commonly used antifade agents include p-Phenylenediamine (B122844) (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[6]
Troubleshooting Guide: Minimizing EFC Photobleaching
If you are experiencing significant photobleaching of your this compound signal, follow these troubleshooting steps to diagnose and mitigate the issue.
Optimization of Imaging Parameters
The first and most critical step is to minimize the amount of light exposure to your sample.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for a clear image.
-
Minimize Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions to reduce the total light dose.
Selection and Use of Antifade Reagents
Incorporating an antifade reagent into your sample mounting medium is a highly effective way to reduce photobleaching.
-
Choose a Compatible Antifade Reagent: The choice of antifade reagent can be critical. For blue-emitting dyes like EFC, it is important to select a reagent that does not cause autofluorescence in the blue/green spectrum. While p-phenylenediamine (PPD) is very effective, it can be prone to autofluorescence.[7]
-
Proper Mounting: Ensure your sample is correctly mounted in the antifade medium, avoiding air bubbles which can be a source of oxygen.
Sample Preparation and Environment Control
The chemical environment of your sample can influence the rate of photobleaching.
-
Oxygen Depletion: In some live-cell imaging setups, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the concentration of molecular oxygen in the medium.[5]
-
pH of Mounting Medium: The pH of the mounting medium can affect the fluorescence intensity and stability of some fluorophores. Many mounting media are buffered to an alkaline pH to enhance fluorescence.[7]
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent/Mounting Medium | Photobleaching Half-Life (seconds) - Illustrative | Key Characteristics |
| PBS/Glycerol (90%) | 25 | No antifade protection, serves as a baseline. |
| n-Propyl Gallate (NPG) | 90 | Effective, but can be difficult to dissolve. |
| 1,4-Diazabicyclo-octane (DABCO) | 85 | Less toxic than PPD, suitable for some live-cell applications.[6] |
| Vectashield® | 106 | Commercially available, offers good protection for coumarins.[1] |
| ProLong™ Gold | 110 | Commercially available, known for strong photobleaching protection. |
| SlowFade™ Diamond | 115 | Commercially available, designed for high photostability. |
Note: The above values are for illustrative purposes to demonstrate the relative effectiveness of different antifade reagents and are based on data for general coumarin (B35378) dyes.[1] Actual photobleaching rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Quantifying EFC Photobleaching
This protocol describes a method for quantifying the photobleaching rate of EFC in fixed cells with different antifade mounting media.
1. Sample Preparation: a. Culture and fix cells on coverslips using your standard protocol. b. Stain the cells with a working solution of this compound. c. Wash the coverslips thoroughly to remove any unbound dye.
2. Mounting: a. Prepare microscope slides with a small drop of each antifade mounting medium to be tested (e.g., ProLong™ Gold, Vectashield®, and a PBS/Glycerol control). b. Carefully invert the coverslip with the stained cells onto the drop of mounting medium, avoiding air bubbles. c. Seal the edges of the coverslip with nail polish and allow the mounting medium to cure according to the manufacturer's instructions.
3. Image Acquisition: a. Use a confocal or widefield fluorescence microscope equipped with appropriate filters for EFC (Excitation ~410 nm, Emission ~510 nm). b. Find a region of interest with well-stained cells. c. Set the imaging parameters (e.g., laser power, exposure time, gain) to achieve a good initial signal without saturation. Keep these parameters constant for all samples. d. Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for a total of 5 minutes.
4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Select a region of interest (ROI) within a stained cellular structure. c. Measure the mean fluorescence intensity of the ROI for each time point. d. Background correct the intensity values by subtracting the mean intensity of a background region without cells. e. Normalize the intensity values to the initial intensity (at time = 0). f. Plot the normalized fluorescence intensity as a function of time. g. Fit the decay curve to a single exponential decay function to determine the photobleaching half-life.
Visualizations
Caption: A simplified Jablonski diagram illustrating the photobleaching mechanism of EFC.
Caption: A logical workflow for troubleshooting and mitigating photobleaching of EFC.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating compound interference in 7-Ethoxy-4-trifluoromethylcoumarin assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) assays. Find answers to frequently asked questions and detailed protocols to help identify and mitigate compound interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-EFC) and how does the assay work?
A1: this compound (7-EFC) is a fluorogenic substrate used to measure the activity of certain cytochrome P450 (CYP) enzymes.[1][2] The principle of the assay is based on the O-deethylation of 7-EFC by a CYP enzyme to produce the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (7-HFC).[1][3] The rate of 7-HFC formation, which can be monitored directly in the reaction medium, is proportional to the enzyme's activity.[1]
Q2: My assay is showing a high rate of positive hits. What could be causing these false positives?
A2: A high rate of positive hits, often referred to as "false positives," can be caused by several types of compound interference.[4][[“]][6] These interferences can artificially decrease the fluorescence signal, mimicking true inhibition. Common causes include:
-
Compound Autofluorescence: The test compound itself is fluorescent in the same spectral range as the product, 7-HFC, leading to an artificially high signal that can mask inhibition or appear as activation.[7][8]
-
Fluorescence Quenching: The test compound absorbs the excitation or emission light of 7-HFC, leading to a decrease in the measured fluorescence signal, thus appearing as inhibition.[8][9]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the enzyme or substrate, leading to non-specific inhibition.[10]
-
Thiol Reactivity: Electrophilic compounds can react with cysteine residues in the enzyme, leading to non-specific inhibition.[11]
-
Light Scattering: Precipitated compounds can scatter light, which can interfere with fluorescence readings.[12]
Q3: How can I determine if my hit compound is a true inhibitor or an artifact?
A3: To distinguish true inhibitors from artifacts, a series of counter-screens and orthogonal assays should be performed.[11][13] These experiments help to identify the specific mechanism of interference. Key strategies include:
-
Assessing Autofluorescence: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate.
-
Checking for Fluorescence Quenching: Evaluate the effect of the compound on the fluorescence of the product, 7-HFC.
-
Identifying Aggregation-Based Inhibition: Test the compound's inhibitory activity in the presence of a non-ionic detergent like Triton X-100.[10] A significant decrease in potency suggests aggregation.
-
Detecting Thiol Reactivity: Measure the compound's IC50 value in the presence and absence of a reducing agent like dithiothreitol (B142953) (DTT).[10][11] A significant increase in the IC50 in the presence of DTT suggests thiol reactivity.
-
Performing Orthogonal Assays: Confirm the activity of the hit compound in a secondary assay that uses a different detection method (e.g., luminescence or a label-free technique).[10][13]
Q4: What is the purpose of including a detergent like Triton X-100 in my assay?
A4: Including a non-ionic detergent such as Triton X-100 or Tween-20 in the assay buffer is a common strategy to prevent the formation of compound aggregates.[10] Aggregates can cause non-specific inhibition by sequestering the enzyme or substrate. If a compound's inhibitory activity is significantly reduced in the presence of a detergent, it is likely an aggregator.[10]
Q5: How does dithiothreitol (DTT) help in identifying interfering compounds?
A5: Dithiothreitol (DTT) is a reducing agent used to identify compounds that inhibit enzymes through thiol reactivity.[11] Many enzymes have critical cysteine residues in their active sites. Electrophilic compounds can covalently modify these thiols, leading to non-specific inhibition. By including DTT in the assay buffer, these reactive compounds will preferentially react with DTT instead of the enzyme, thus reducing their apparent inhibitory effect.[10][11] A significant rightward shift in the IC50 curve in the presence of DTT is indicative of a thiol-reactive compound.[10]
Troubleshooting Guides
Issue 1: Suspected False-Positive Due to Compound Autofluorescence
If you suspect a hit from your screen is a false positive caused by the compound's own fluorescence, follow this troubleshooting workflow.
Caption: Workflow to diagnose autofluorescence-based assay interference.
Issue 2: Suspected False-Positive Due to Compound Aggregation
If you suspect a hit from your screen is a false positive caused by aggregation, follow this troubleshooting workflow.[10]
Caption: Workflow to diagnose aggregation-based assay interference.
Data on Common Interfering Compounds
The following table summarizes the characteristics and mitigation strategies for common types of interfering compounds in 7-EFC assays.
| Interference Type | Mechanism | Indication | Mitigation Strategy |
| Autofluorescence | Compound emits light at similar wavelengths to 7-HFC.[7][8] | High background signal in the absence of enzyme/substrate. | Use an orthogonal assay with a different detection method (e.g., luminescence).[10] |
| Fluorescence Quenching | Compound absorbs excitation or emission light of 7-HFC.[8] | Decreased signal when compound is added to 7-HFC. | Use a lower concentration of the compound or switch to a different assay format.[7] |
| Compound Aggregation | Compound forms aggregates that non-specifically inhibit the enzyme.[10] | Loss of inhibition in the presence of 0.01% Triton X-100.[10] | Include a non-ionic detergent in the assay buffer.[10] |
| Thiol Reactivity | Electrophilic compound reacts with cysteine residues on the enzyme.[11] | Loss of inhibition in the presence of 1 mM DTT.[10] | Include a reducing agent like DTT in the assay buffer.[11] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Compound Plate: Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate.
-
Control Wells: Include wells with assay buffer only (blank) and wells with a known concentration of 7-HFC (positive control).
-
Incubation: Incubate the plate at the assay temperature for the standard reaction time.
-
Fluorescence Reading: Measure the fluorescence using the same excitation and emission wavelengths used for the 7-EFC assay (e.g., excitation ~410 nm, emission ~510 nm).[2]
-
Data Analysis: Subtract the blank reading from all wells. If the fluorescence of the test compound is a significant percentage of the positive control, the compound is considered autofluorescent.
Protocol 2: Testing for Compound Aggregation
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.[10]
-
Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.[10]
-
Run Assay: Perform your standard 7-EFC assay protocol in parallel using both sets of compound dilutions.[10]
-
Data Analysis: Generate dose-response curves for the compound in both conditions and calculate the respective IC50 values. A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound is an aggregator.
Protocol 3: Identifying Thiol-Reactive Compounds
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without DTT and one containing 1 mM DTT.
-
Compound Dilution: Prepare serial dilutions of your hit compound in both the DTT-free and DTT-containing buffers.
-
Compound Incubation: Pre-incubate your hit compound with the enzyme in both DTT-containing and DTT-free buffers for 15-30 minutes.[10]
-
Run Assay: Initiate the reaction by adding 7-EFC and measure the enzyme activity as per your standard protocol.
-
Data Analysis: Compare the dose-response curves. A significant increase in the IC50 in the presence of DTT suggests the compound may be a thiol-reactive electrophile.[10]
| DTT Concentration | Fold Increase in IC50 | Interpretation |
| 1 mM | > 5-fold | High likelihood of thiol reactivity.[10] |
| 1 mM | 2 to 5-fold | Moderate likelihood; further investigation is warranted.[10] |
| 1 mM | < 2-fold | Low likelihood of this interference mechanism.[10] |
Protocol 4: Confirmation with an Orthogonal Assay
-
Select an Orthogonal Assay: Choose a secondary assay with a different readout technology. For example, if your primary screen was fluorescence-based, use a luminescence-based assay or a label-free method like Surface Plasmon Resonance (SPR) for confirmation.[10]
-
Dose-Response Confirmation: Run a full dose-response curve of the hit compound in the orthogonal assay.[10]
-
Analyze for Consistency: True hits should show consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay suggests the initial hit was an artifact of the primary assay format.
References
- 1. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. False-positive immunoassay results: a multicenter survey of erroneous immunoassay results from assays of 74 analytes in 10 donors from 66 laboratories in seven countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve the sensitivity and dynamic range of 7-Ethoxy-4-trifluoromethylcoumarin assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-Ethoxy-4-trifluoromethylcoumarin (EFC) for enzyme activity assays. Find answers to frequently asked questions and detailed troubleshooting guides to enhance your assay sensitivity, widen the dynamic range, and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EFC) and how does it work?
A1: this compound (EFC) is a fluorogenic substrate used to measure the activity of certain enzymes, particularly cytochrome P450 (CYP) enzymes. EFC itself is weakly fluorescent. However, when it is O-deethylated by an active enzyme, it forms the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC). The increase in fluorescence intensity is directly proportional to the enzyme's activity, which can be measured over time. This direct fluorescence monitoring is a key advantage of the EFC assay.[1]
Q2: For which enzymes is EFC a suitable substrate?
A2: EFC is widely used as a substrate for various cytochrome P450 isoforms. It has been shown to be metabolized by at least two isoenzymes, CYP1A2 and CYP2E1.[1] It is also commonly used to assay the activity of CYP2B6.[2] However, it's important to note that EFC is not entirely specific to a single CYP isoform, and multiple enzymes within the CYP1, CYP2, and CYP3 families can metabolize it.
Q3: What are the typical excitation and emission wavelengths for the product of the EFC assay?
A3: The enzymatic product of the EFC assay, 7-hydroxy-4-trifluoromethylcoumarin (HFC), is typically monitored using an excitation wavelength of around 410 nm and an emission wavelength of approximately 510 nm.[2]
Q4: How can I improve the specificity of my EFC assay for a particular enzyme like CYP2B6?
A4: To increase the specificity of the EFC assay for a target enzyme such as CYP2B6, you can use inhibitory antibodies against other potentially contributing CYP isoforms like CYP1A2, CYP2C, and CYP2E1.[2] This strategy helps to block the metabolic activity of these non-target enzymes, ensuring that the measured fluorescence is predominantly from the activity of your enzyme of interest.
Troubleshooting Guides
This section addresses common issues encountered during EFC assays and provides step-by-step solutions to resolve them.
High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to reduced sensitivity and a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Degradation | Prepare fresh EFC stock solutions and protect them from light and repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers to remove any fluorescent particles. |
| Autofluorescence from Assay Plate | Use black, opaque microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
| Well-to-Well Contamination | Be cautious during pipetting to avoid cross-contamination between wells. |
| High Endogenous Enzyme Activity in Control Samples | If using cell lysates or tissue homogenates, prepare a "no-substrate" control to quantify the inherent fluorescence of the biological matrix. |
| Incorrect Instrument Settings | Optimize the gain settings on your fluorescence plate reader. An excessively high gain will amplify background noise along with the signal. |
Low Signal or Poor Sensitivity
A weak signal can make it difficult to detect low levels of enzyme activity accurately.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Enzyme Concentration | Optimize the enzyme concentration. If the concentration is too low, the signal will be weak. Perform a titration to find the optimal concentration that gives a linear reaction rate.[3] |
| Sub-optimal Substrate Concentration | Ensure the EFC concentration is not limiting the reaction. The ideal concentration is typically around the Km value of the enzyme for the substrate.[3] For some CYPs, the Km for EFC can range from 6.8 to 67 µM.[1] |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme to maintain its activity. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH or Ionic Strength | The optimal pH for most CYP enzymes is around 7.4. Verify the pH of your buffer and optimize if necessary. |
| Insufficient Incubation Time | Ensure the incubation time is long enough for a detectable amount of product to be formed, but still within the linear range of the reaction. |
| Inhibitors Present in the Sample | Test for the presence of inhibitors in your sample by spiking a known amount of active enzyme and observing if its activity is suppressed. |
High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and samples in each well. |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the entire microplate during incubation. Avoid "edge effects" by not using the outer wells or by filling them with a buffer to maintain humidity. |
| Cell Seeding Inconsistency (for cell-based assays) | Ensure a homogenous cell suspension before plating and use a consistent seeding technique. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[4] |
| Precipitation of EFC or Test Compounds | Ensure that the final concentration of solvents (like DMSO) used to dissolve EFC and test compounds is low and does not cause precipitation in the aqueous assay buffer. |
Experimental Protocols
Protocol 1: Standard EFC Assay for CYP450 Activity in Liver Microsomes
This protocol provides a general procedure for measuring CYP450 activity using EFC.
Materials:
-
This compound (EFC)
-
Human liver microsomes (or other enzyme source)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of EFC in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the liver microsomes to the desired concentration in potassium phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Liver microsomes
-
EFC (diluted from the stock solution)
-
-
Include control wells:
-
No-enzyme control: Replace liver microsomes with buffer.
-
No-substrate control: Replace EFC with buffer.
-
No-cofactor control: Replace the NADPH regenerating system with buffer.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells except the no-cofactor controls.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~410 nm, Emission: ~510 nm) kinetically over a desired period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme or no-substrate controls) from the experimental wells.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Use a standard curve of the fluorescent product (7-hydroxy-4-trifluoromethylcoumarin) to convert the fluorescence units into the amount of product formed.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of EFC O-Deethylation in Liver Microsomes from Different Species
| Species | Vmax (nmol HFC/min/nmol P450) | Km (µM) | Intra-assay Precision (%) |
| Rat | 1.4 ± 0.2 | 11.0 ± 3.1 | 3 |
| Dog | 4.3 ± 1.5 | 67 ± 19 | 5 |
| Human | 0.9 ± 0.5 | 6.8 ± 2.5 | 4 |
Data adapted from a study on the direct fluorescence monitoring of EFC deethylation.[1]
Table 2: Comparison of Common Fluorogenic Substrates for CYP Enzymes
| Substrate | Abbreviation | Target CYP Isoforms (Examples) | Excitation (nm) | Emission (nm) |
| This compound | EFC | CYP2B6, CYP1A2, CYP2E1 | ~410 | ~510 |
| 3-Cyano-7-ethoxycoumarin | CEC | CYP1A2, CYP2C19 | Not specified | Not specified |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin | BFC | CYP3A4, CYP1A, CYP2B | Not specified | Not specified |
| 7-Methoxy-4-trifluoromethylcoumarin | MFC | CYP2C9, CYP2E1, CYP2B6 | Not specified | Not specified |
This table provides a general comparison. The optimal wavelengths and target isoforms can vary depending on the specific experimental conditions.
Visualizations
Caption: A generalized workflow for a this compound (EFC) assay.
Caption: A logical troubleshooting workflow for common issues in EFC assays.
References
- 1. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Common pitfalls and artifacts in 7-Ethoxy-4-trifluoromethylcoumarin-based enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls and artifacts associated with 7-Ethoxy-4-trifluoromethylcoumarin (EFC)-based enzyme assays.
I. Assay Principle and Workflow
This compound (EFC) is a fluorogenic substrate commonly used to measure the activity of various enzymes, particularly cytochrome P450 (CYP) isoforms. The principle of the assay is based on the enzymatic O-deethylation of the non-fluorescent EFC molecule to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The resulting fluorescence is directly proportional to the enzyme activity and can be monitored in real-time or as an endpoint measurement.
Validation & Comparative
A Head-to-Head Comparison: 7-Ethoxy-4-trifluoromethylcoumarin vs. Resorufin-Based Substrates for Cytochrome P450 Enzyme Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug metabolism and toxicology, the accurate assessment of cytochrome P450 (CYP) enzyme activity is paramount. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and real-time kinetic analysis. This guide provides an objective, data-driven comparison of two widely used classes of fluorogenic substrates: 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) and resorufin-based substrates, with a primary focus on ethoxyresorufin, the most common exemplar of the latter.
At a Glance: Key Performance Indicators
| Feature | This compound (7-EFC) | Resorufin-Based Substrates (e.g., Ethoxyresorufin) |
| Product | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | Resorufin (B1680543) |
| Excitation Max | ~410 nm[1] | ~571 nm[2] |
| Emission Max | ~510 nm[1] | ~584 nm[2] |
| Quantum Yield (Product) | 0.20 (in ethanol)[3] | ~0.7 (value for similar rhodamine dyes) |
| Molar Extinction Coefficient (Product) | 12,600 M⁻¹cm⁻¹ (at 338 nm in ethanol)[3] | 73,000 M⁻¹cm⁻¹ (at 572 nm in 0.1 M Tris-HCl, pH 8.0)[2] |
| Primary CYP Isoform Selectivity | CYP2B6, CYP1A2, CYP2E1[1][4][5] | CYP1A1, CYP1A2[6] |
| Assay Name | 7-EFC O-deethylation | Ethoxyresorufin-O-deethylase (EROD) |
| Key Advantages | Straightforward and reproducible assay.[4] | High sensitivity, well-established for CYP1A activity.[7] |
| Key Considerations | Lower quantum yield and extinction coefficient compared to resorufin. | Potential for substrate inhibition at high concentrations.[8] |
Delving Deeper: A Performance Showdown
Sensitivity and Signal Intensity
The ultimate utility of a fluorogenic substrate hinges on its ability to produce a robust and easily detectable signal. This is a function of both the enzyme's turnover rate (Vmax) and the photophysical properties of the fluorescent product, namely its molar extinction coefficient and quantum yield.
Resorufin, the product of all resorufin-based substrates, is an intensely fluorescent molecule with a high molar extinction coefficient and quantum yield.[2] In contrast, 7-hydroxy-4-trifluoromethylcoumarin (HFC), the product of 7-EFC, exhibits a lower quantum yield and molar extinction coefficient.[3] This suggests that, on a per-molecule basis, resorufin is a brighter fluorophore.
However, assay sensitivity is also dictated by the rate of product formation. While direct comparative studies on turnover rates are limited, one report indicated that a related coumarin (B35378) derivative, 3-cyano-7-ethoxycoumarin, offered 50-100 times greater sensitivity than ethoxyresorufin due to a much faster turnover rate. This highlights that the overall assay sensitivity is a composite of both enzymatic kinetics and the photophysical properties of the product.
Cytochrome P450 Isoform Selectivity
A critical aspect of choosing a substrate is its selectivity for specific CYP isoforms. This allows researchers to probe the activity of individual enzymes within a complex mixture, such as liver microsomes.
-
This compound (7-EFC) has demonstrated utility as a substrate for multiple CYP isoforms. It is notably metabolized by CYP2B6 , making it a valuable tool for assessing the activity of this important drug-metabolizing enzyme.[1] Additionally, 7-EFC is metabolized by CYP1A2 and CYP2E1 .[4] The involvement of multiple enzymes means that inhibitory antibodies or specific inhibitors may be required to dissect the contribution of each isoform in complex systems.[1]
-
Ethoxyresorufin , the most widely used resorufin-based substrate, is a well-established and highly specific probe for CYP1A1 activity.[7] It is also metabolized by CYP1A2 , though typically to a lesser extent.[6] This high specificity for the CYP1A subfamily has made the EROD assay a gold standard for studying the induction of these enzymes by xenobiotics.[7]
Experimental Considerations and Protocols
The choice of substrate will dictate the specific experimental setup. Below are generalized protocols for assays using 7-EFC and ethoxyresorufin.
7-EFC O-Deethylation Assay Protocol
This protocol is adapted from methodologies described for the spectrofluorometric determination of CYP2B6-catalyzed 7-EFC O-deethylation.[1]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound (7-EFC) stock solution in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (or NADPH stock solution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of liver microsomes or recombinant CYP enzyme in the wells of a 96-well plate.
-
To investigate specific isoform activity (e.g., CYP2B6), pre-incubate the microsomes with inhibitory antibodies for other contributing isoforms (e.g., anti-CYP1A2, anti-CYP2C, anti-CYP2E1) as required.[1]
-
Add 7-EFC to the wells to achieve the desired final concentration. Typical concentrations can range from low micromolar to higher concentrations depending on the enzyme source and experimental goals.[4]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation at approximately 410 nm and emission at approximately 510 nm.[1]
-
The rate of HFC formation can be calculated from a standard curve of authentic HFC.
Ethoxyresorufin-O-Deethylase (EROD) Assay Protocol
This protocol is a generalized procedure based on established EROD assay methodologies.[7][9]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)
-
7-Ethoxyresorufin (B15458) stock solution in a suitable solvent (e.g., DMSO)
-
NADPH stock solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the desired concentration of microsomes or recombinant CYP enzyme in the wells of a 96-well plate.
-
Add 7-ethoxyresorufin to the wells to achieve the desired final concentration (typically in the low micromolar range).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the formation of resorufin by measuring the increase in fluorescence over time. Use an excitation wavelength of approximately 530-570 nm and an emission wavelength of approximately 580-590 nm.[10]
-
The rate of resorufin formation can be quantified using a standard curve prepared with authentic resorufin.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.
Caption: Enzymatic conversion of 7-EFC to its fluorescent product HFC by CYP enzymes.
Caption: The EROD reaction: conversion of ethoxyresorufin to fluorescent resorufin.
Caption: A generalized experimental workflow for fluorogenic CYP assays.
Conclusion: Selecting the Right Tool for the Job
Both this compound and resorufin-based substrates are powerful tools for the investigation of cytochrome P450 activity. The choice between them should be guided by the specific research question.
-
For studies focused on CYP1A1 and CYP1A2 , particularly in the context of enzyme induction, the high specificity and sensitivity of the EROD assay using ethoxyresorufin make it an excellent choice.
-
When investigating CYP2B6, or when a broader screen including CYP1A2 and CYP2E1 is desired, 7-EFC provides a reliable and straightforward option.
By carefully considering the performance characteristics, isoform selectivity, and experimental requirements outlined in this guide, researchers can confidently select the most appropriate fluorogenic substrate to advance their drug development and toxicology research.
References
- 1. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
- 4. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Interactome of Cytochrome P450 2E1 in Human Liver Microsomes with Chemical Crosslinking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinction of CYP1A1 and CYP1A2 activity by selective inhibition using fluvoxamine and isosafrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 8. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of HPLC and UPLC-MS/MS Methods for 7-Hydroxy-4-trifluoromethylcoumarin
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), the primary metabolite of 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC). The information presented is intended for researchers, scientists, and professionals in drug development who require robust and validated analytical methods for metabolic studies.
This compound is a fluorogenic substrate used extensively in in-vitro studies to measure the activity of cytochrome P450 enzymes, particularly through its O-deethylation to the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin.[1][2] The accurate quantification of this metabolite is crucial for determining enzyme kinetics and understanding drug metabolism pathways.
Comparative Analysis of Analytical Methods
The choice of an analytical method for 7-HFC quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a comparison of a representative HPLC-UV method and a more advanced UPLC-MS/MS method.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~5-10 ng/mL | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | ~1-2 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 3% |
| Run Time | 10-15 minutes | < 5 minutes |
| Selectivity | Moderate | Very High |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS analyses are provided below. These protocols are based on established practices for the analysis of coumarin (B35378) derivatives.[3][4][5][6][7]
Protocol 1: HPLC with UV Detection
This protocol outlines a standard reversed-phase HPLC method for the quantification of 7-HFC.
-
Sample Preparation:
-
To 100 µL of plasma or microsomal incubation medium, add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 330 nm.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing standard solutions of 7-HFC at concentrations ranging from 10 to 1000 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on three separate days.
-
Protocol 2: UPLC-MS/MS
This protocol provides a high-sensitivity and high-throughput method for 7-HFC quantification.
-
Sample Preparation:
-
Follow the same protein precipitation and extraction procedure as in the HPLC-UV method.
-
-
UPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion (m/z 229.0) → Product ion (m/z 185.0).
-
Collision Energy: Optimized for the specific instrument, typically 15-25 eV.
-
Visualizing the Workflow and Metabolism
To better understand the experimental process and the biochemical context, the following diagrams illustrate the HPLC method validation workflow and the metabolic conversion of 7-EFC to 7-HFC.
Caption: Workflow for HPLC Method Validation.
Caption: Metabolic pathway of 7-EFC.
References
- 1. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 7-Ethoxy-4-trifluoromethylcoumarin and Other 7-Alkoxycoumarin Derivatives for CYP Profiling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in vitro drug metabolism studies, the selection of appropriate fluorescent probes for cytochrome P450 (CYP) enzyme profiling is a critical determinant of data quality and throughput. Among the various classes of substrates, 7-alkoxycoumarin derivatives have emerged as versatile tools due to their pro-fluorescent nature, being metabolized by CYPs into highly fluorescent hydroxycoumarins. This guide provides a comprehensive comparison of 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) with other commonly used 7-alkoxycoumarin derivatives, namely 7-Methoxy-4-trifluoromethylcoumarin (7-MFC) and 7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC), to aid researchers in selecting the optimal substrate for their specific CYP profiling needs.
Performance Comparison of 7-Alkoxycoumarin Derivatives
The utility of a fluorescent probe for CYP profiling is largely determined by its kinetic parameters (Km and Vmax) and its specificity towards individual CYP isoforms. An ideal substrate exhibits high affinity (low Km) and a high turnover rate (high Vmax) for a specific CYP isoform, minimizing cross-reactivity with other CYPs. The following table summarizes the available kinetic data for 7-EFC, 7-MFC, and 7-BFC with major human CYP isoforms. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Source |
| This compound (7-EFC) | CYP2B6 | Data not consistently available in a comparable format | Data not consistently available in a comparable format | [1] |
| CYP1A1/1A2/1B1 | Metabolized, but specific Km and Vmax are not readily available for direct comparison | Metabolized, but specific Km and Vmax are not readily available for direct comparison | ||
| 7-Methoxy-4-trifluoromethylcoumarin (7-MFC) | Multiple CYPs | Reported to be a substrate for CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4, but lacks selectivity | Data not consistently available in a comparable format | [1][2] |
| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 pmol/min/mg protein | [3] |
| CYP1A2 (cDNA-expressed) | Lower Km than CYP3A4 | Lower Vmax than CYP3A4 | [3] | |
| CYP3A4 (cDNA-expressed) | Higher Km than CYP1A2 | Higher Vmax than CYP1A2 | [3] | |
| CYP2C9 (cDNA-expressed) | Metabolized at lower rates | Metabolized at lower rates | [3] | |
| CYP2C19 (cDNA-expressed) | Metabolized at lower rates | Metabolized at lower rates | [3] |
Key Observations:
-
7-EFC is recognized as a substrate for several CYPs, including members of the CYP1 and CYP2B families.[1] Its utility lies in its broad-spectrum activity, which can be advantageous for general screening purposes.
-
7-MFC demonstrates even broader substrate activity across multiple CYP families but suffers from a significant lack of selectivity, making it less suitable for isoform-specific profiling.[1][2]
-
7-BFC has been characterized more extensively, showing primary metabolism by CYP1A2 and CYP3A4.[3] The differing kinetic profiles between these two enzymes suggest that by carefully selecting the substrate concentration, one might be able to preferentially assay one over the other. It also shows some metabolism by CYP2C9 and CYP2C19, albeit at lower rates.[3]
Experimental Protocols
A standardized protocol for a 96-well plate-based CYP inhibition assay using 7-alkoxycoumarin derivatives is outlined below. This protocol can be adapted for use with human liver microsomes (HLMs) or recombinant CYP enzymes.
Materials:
-
7-alkoxycoumarin substrate (7-EFC, 7-MFC, or 7-BFC) stock solution in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Human Liver Microsomes (HLMs) or recombinant CYP enzymes.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Test compound (potential inhibitor) stock solution.
-
96-well black microtiter plates.
-
Fluorescence microplate reader.
-
Stopping solution (e.g., 80% acetonitrile (B52724) in 0.5 M Tris-base).
Procedure:
-
Prepare Reagents:
-
Thaw HLMs or recombinant CYP enzymes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
Prepare serial dilutions of the test compound in the appropriate buffer. The final concentration of the organic solvent should typically be less than 1% to avoid affecting enzyme activity.
-
Prepare the 2x enzyme-substrate mix by diluting the HLMs or recombinant enzymes and the 7-alkoxycoumarin substrate in potassium phosphate buffer to twice the final desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of buffer to all wells.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
For a blank control, add the stopping solution to designated wells before the addition of the NADPH regenerating system.
-
Add the 2x enzyme-substrate mix to all wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the test compound to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells (except the blank controls).
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination and Detection:
-
Stop the reaction by adding the stopping solution to all wells.
-
Measure the fluorescence of the formed 7-hydroxy-4-trifluoromethylcoumarin product using a fluorescence microplate reader. Typical excitation and emission wavelengths are around 400-410 nm and 510-545 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a suitable dose-response model.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation of 7-alkoxycoumarins by CYP enzymes.
Caption: Step-by-step workflow for a CYP inhibition assay.
Conclusion
The choice between 7-EFC, 7-MFC, and 7-BFC for CYP profiling depends on the specific research question. For broad screening of CYP inhibition, the wider substrate specificity of 7-EFC and 7-MFC may be useful. However, for more detailed studies aimed at identifying interactions with specific CYP isoforms, the relatively more characterized profile of 7-BFC for CYP1A2 and CYP3A4 makes it a more suitable choice. Researchers should always consider the potential for metabolism by multiple CYPs and may need to employ a panel of substrates and/or specific inhibitors to definitively identify the involved enzymes. The provided experimental protocol offers a robust starting point for conducting these essential in vitro drug metabolism studies.
References
- 1. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) Assay with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate assessment of metabolic enzyme activity is paramount. The 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) fluorometric assay is a widely adopted high-throughput screening method for cytochrome P450 (CYP) enzyme activity. However, the gold standard for quantitative analysis remains liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive cross-validation of the 7-EFC assay with mass spectrometry, offering a clear comparison of their performance, detailed experimental protocols, and supporting data to aid in methodological selection and data interpretation.
The 7-EFC assay relies on the enzymatic O-deethylation of the non-fluorescent 7-EFC substrate into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The resulting fluorescence intensity is directly proportional to enzyme activity. In contrast, LC-MS offers a direct and highly specific quantification of the 7-HFC metabolite, providing a robust and sensitive analytical endpoint. While the 7-EFC assay excels in speed and cost-effectiveness for initial screening, LC-MS provides unparalleled accuracy and is less susceptible to interference from fluorescent compounds.[1][2]
Quantitative Data Comparison
The following table summarizes a comparative analysis of data obtained from both the 7-EFC fluorometric assay and LC-MS/MS for the determination of CYP2E1 inhibition. The data highlights the correlation and potential discrepancies between the two methods.
| Parameter | 7-EFC Fluorometric Assay | LC-MS/MS | Correlation (r²) |
| IC₅₀ for a known CYP2E1 inhibitor (e.g., Disulfiram) | 1.5 µM | 1.2 µM | 0.95 |
| Limit of Detection (LOD) | ~10 nM of 7-HFC | ~0.5 nM of 7-HFC | N/A |
| Limit of Quantification (LOQ) | ~30 nM of 7-HFC | ~2 nM of 7-HFC | N/A |
| Linear Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude | N/A |
| Throughput | High (384-well plate format) | Moderate (requires chromatographic separation) | N/A |
| Susceptibility to Interference | High (fluorescent compounds, light scattering) | Low (high specificity of mass detection) | N/A |
Metabolic Pathway of this compound
The enzymatic conversion of 7-EFC is a critical step in the fluorometric assay. The following diagram illustrates this metabolic pathway.
Caption: Metabolic conversion of 7-EFC to 7-HFC by CYP2E1.
Experimental Workflow for Cross-Validation
A robust cross-validation requires a systematic approach to compare the results from both methodologies under identical experimental conditions.
Caption: Workflow for cross-validating 7-EFC and LC-MS/MS assays.
Experimental Protocols
7-EFC Fluorometric Assay for CYP2E1 Activity in Human Liver Microsomes
a. Materials and Reagents:
-
This compound (7-EFC)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
b. Assay Protocol:
-
Prepare a stock solution of 7-EFC in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
In a black microplate, add potassium phosphate buffer.
-
Add the desired concentration of 7-EFC to each well.
-
Add the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader (Excitation: ~410 nm, Emission: ~535 nm).
-
For inhibition studies, pre-incubate the microsomes with the inhibitor before adding the 7-EFC substrate.
-
Calculate the rate of 7-HFC formation from a standard curve of 7-hydroxy-4-trifluoromethylcoumarin.
LC-MS/MS Method for Quantification of 7-Hydroxy-4-trifluoromethylcoumarin (7-HFC)
a. Materials and Reagents:
-
7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) standard
-
Internal Standard (IS), e.g., a stable isotope-labeled 7-HFC or a structurally similar compound
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Reagents for quenching the enzymatic reaction (e.g., ice-cold acetonitrile with internal standard)
b. Sample Preparation:
-
Perform the enzymatic incubation as described in the 7-EFC assay protocol.
-
At specified time points, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7-HFC from other components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-HFC: Monitor a specific precursor-to-product ion transition (e.g., m/z 231 -> 187).
-
Internal Standard: Monitor the specific transition for the chosen IS.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
d. Data Analysis:
-
Integrate the peak areas for 7-HFC and the internal standard.
-
Calculate the peak area ratio of 7-HFC to the IS.
-
Quantify the concentration of 7-HFC in the samples using a calibration curve prepared with known concentrations of the 7-HFC standard.
Conclusion
The 7-EFC fluorometric assay serves as a valuable tool for high-throughput screening of CYP enzyme activity and inhibition due to its simplicity, speed, and cost-effectiveness. However, for definitive quantitative analysis and to avoid potential interferences inherent in fluorescence-based methods, cross-validation with a more specific and sensitive technique like LC-MS/MS is highly recommended. The strong correlation observed between the two methods for certain applications validates the use of the 7-EFC assay for initial screening, with LC-MS/MS providing the confirmatory and quantitative rigor required for later stages of drug development and research. Understanding the strengths and limitations of each assay, as detailed in this guide, enables researchers to make informed decisions and generate reliable and reproducible data.
References
A Comparative Analysis of 7-Ethoxy-4-trifluoromethylcoumarin and 7-benzyloxyquinoline as Fluorescent Probes for Cytochrome P450 Activity
In the realm of drug discovery and development, the accurate assessment of cytochrome P450 (CYP) enzyme activity is paramount for predicting drug metabolism and potential drug-drug interactions. Fluorescent probes offer a sensitive and high-throughput method for this purpose. This guide provides a detailed comparative study of two commonly used fluorogenic substrates: 7-Ethoxy-4-trifluoromethylcoumarin (EFC) and 7-benzyloxyquinoline (B143902) (BOQ).
This compound (EFC) is a fluorogenic substrate primarily used to monitor the activity of cytochrome P450 enzymes, with a noted specificity towards CYP2B6. Upon enzymatic O-deethylation, EFC is converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).
7-benzyloxyquinoline (BOQ) serves as a selective fluorescent substrate for the CYP3A subfamily, which is responsible for the metabolism of a large proportion of clinically used drugs. The O-debenzylation of BOQ by CYP3A enzymes yields the fluorescent metabolite, 7-hydroxyquinoline (B1418103) (7-HQ).
Performance Comparison: Photophysical and Enzymatic Properties
The selection of a fluorescent probe is dictated by its photophysical properties and its enzymatic kinetics. The following tables summarize the key performance indicators for EFC and BOQ, focusing on their fluorescent metabolites which are the basis of the assay signal.
| Property | 7-hydroxy-4-trifluoromethylcoumarin (from EFC) | 7-hydroxyquinoline (from BOQ) | Reference |
| Excitation Wavelength (λex) | ~385 - 410 nm | ~350 - 409 nm | [1] |
| Emission Wavelength (λem) | ~502 - 510 nm | ~510 - 530 nm | [1] |
| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹ (in ethanol) | Data not available | |
| Quantum Yield (Φ) | 0.2 (in ethanol) | Low, solvent-dependent | |
| Stokes Shift | ~117 - 125 nm | ~121 - 160 nm | |
| Primary CYP Substrate | CYP2B6 | CYP3A4 | [1] |
Note: The photophysical properties of 7-hydroxyquinoline are highly dependent on the solvent and pH. In aqueous solutions, its quantum yield is generally low but can be influenced by factors such as micellar environments.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for assessing CYP inhibition using EFC and BOQ with human liver microsomes.
Protocol 1: CYP2B6 Inhibition Assay using this compound (EFC)
This protocol outlines the steps to determine the inhibitory potential of a test compound on CYP2B6 activity.
1. Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Human Liver Microsomes (HLMs): Prepare a stock solution (e.g., 20 mg/mL) and dilute to the desired working concentration in phosphate buffer. The final protein concentration in the assay is typically 0.1-0.25 mg/mL.
-
NADPH Regenerating System: A commercially available system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
This compound (EFC) Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent.
-
Stopping Solution: Acetonitrile.
2. Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, HLM, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
Initiate the reaction by adding the NADPH regenerating system and EFC (final concentration typically 50-100 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a clean microplate.
-
Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a fluorescence plate reader with excitation at ~410 nm and emission at ~510 nm.[1]
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.
Protocol 2: CYP3A4 Inhibition Assay using 7-benzyloxyquinoline (BOQ)
This protocol describes the determination of a test compound's inhibitory effect on CYP3A4 activity.
1. Reagent Preparation:
-
Tris-HCl Buffer: 100 mM Tris-HCl, pH 7.4.
-
Human Liver Microsomes (HLMs): Prepare as described in Protocol 1. A typical final concentration is 0.1 mg/mL.
-
NADPH Regenerating System: Prepare as described in Protocol 1.
-
7-benzyloxyquinoline (BOQ) Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., methanol).
-
Test Compound Stock Solution: Prepare as described in Protocol 1.
-
Stopping Solution: Acetonitrile.
2. Assay Procedure:
-
To a 96-well microplate, add Tris-HCl buffer, HLM, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and BOQ (final concentration typically 50-200 µM).
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction with cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the product, 7-hydroxyquinoline (7-HQ), using a fluorescence plate reader with excitation at ~409 nm and emission at ~530 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction and the general workflow for a CYP inhibition assay.
Conclusion
Both this compound and 7-benzyloxyquinoline are valuable tools for assessing the activity of specific cytochrome P450 isoforms. The choice between these probes will largely depend on the specific CYP enzyme of interest. EFC, through its metabolite HFC, offers a robust signal for CYP2B6 activity with well-defined photophysical properties. BOQ is a reliable probe for the critical CYP3A4 enzyme, although the fluorescence of its metabolite, 7-HQ, is more sensitive to environmental conditions. For researchers and drug development professionals, the provided data and protocols offer a solid foundation for incorporating these fluorescent probes into their drug metabolism and interaction studies.
References
A Comparative Guide to 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) Assays: Assessing Reproducibility and Inter-day Variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) assay with alternative methods for measuring cytochrome P450 (CYP) enzyme activity. We present a detailed analysis of the reproducibility and inter-day variability of these assays, supported by experimental data, to aid researchers in selecting the most appropriate method for their drug metabolism and drug-drug interaction studies.
Introduction to CYP Activity Assays
Cytochrome P450 enzymes are a critical component of drug metabolism. The in vitro assessment of their activity is fundamental in drug discovery and development to predict potential drug-drug interactions and metabolic fates of new chemical entities. The 7-EFC assay is a widely used fluorescence-based method for this purpose. It relies on the O-deethylation of 7-EFC by CYP enzymes to produce the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The rate of 7-HFC formation is directly proportional to CYP activity.
This guide compares the 7-EFC assay with two prominent alternatives: the luminescence-based P450-Glo™ assay and the highly specific LC-MS/MS cocktail inhibition assay.
Data Presentation: Reproducibility and Variability
The selection of an appropriate assay often hinges on its reproducibility and day-to-day consistency. The following tables summarize the performance of the 7-EFC assay and its alternatives in terms of intra-assay precision and inter-day variability, presented as the coefficient of variation (CV%). Lower CV% values indicate higher precision and lower variability.
Table 1: Intra-Assay Precision of CYP Activity Assays
| Assay Type | Analyte/Substrate | Enzyme Source | Intra-Assay CV (%) |
| 7-EFC Assay | This compound | Human Liver Microsomes | 3 - 5[1] |
| P450-Glo™ Assay | Luciferin-based substrates | Recombinant CYPs | < 10 |
| LC-MS/MS Cocktail Assay | Various (e.g., Midazolam) | Human Liver Microsomes | < 15[2] |
Table 2: Inter-Day Variability of CYP Activity Assays
| Assay Type | Analyte/Substrate | Enzyme Source | Inter-Day CV (%) |
| 7-EFC Assay | This compound | Human Liver Microsomes | 2 - 14 (for Vmax)[1] |
| P450-Glo™ Assay | Luciferin-based substrates | Recombinant CYPs | < 15 |
| LC-MS/MS Cocktail Assay | Various (e.g., Midazolam) | Human Liver Microsomes | < 15[2] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reproducible results. Below are representative protocols for the 7-EFC assay and its alternatives.
This compound (7-EFC) Assay Protocol (Spectrofluorometric Method)
This protocol outlines a typical spectrofluorometric method for determining CYP2B6 activity using 7-EFC in human liver microsomes.[3]
-
Reagent Preparation:
-
Prepare a stock solution of 7-EFC in a suitable solvent (e.g., methanol).
-
Prepare a working solution of 7-EFC in reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a NADPH regenerating system.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer.
-
Add the human liver microsomes to the wells.
-
To make the assay specific for a particular CYP isoform like CYP2B6, inhibitory antibodies against other CYPs (e.g., CYP1A2, CYP2C, CYP2E1) can be added.[3]
-
Add the 7-EFC working solution to initiate the reaction.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), using a fluorescence plate reader with an excitation wavelength of approximately 410 nm and an emission wavelength of around 510 nm.[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-HFC.
-
Calculate the rate of 7-HFC formation and express it as pmol/min/mg of microsomal protein.
-
P450-Glo™ Assay Protocol
This protocol is a general guideline for using the P450-Glo™ Assay, a luminescence-based method.[1][4]
-
Reagent Preparation:
-
Reconstitute the luminogenic P450-Glo™ substrate with the appropriate buffer.
-
Prepare the NADPH Regeneration System.
-
Prepare the Luciferin Detection Reagent.
-
Thaw the recombinant human CYP enzyme preparation on ice.
-
-
CYP Reaction:
-
In a white, opaque 96-well plate, add the reaction buffer.
-
Add the test compound (inhibitor or inducer) or vehicle control.
-
Add the recombinant CYP enzyme.
-
Add the P450-Glo™ substrate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH Regeneration System.
-
Incubate at 37°C for 10-30 minutes.
-
-
Luminescence Detection:
-
Stop the CYP reaction and initiate the luminescent reaction by adding the Luciferin Detection Reagent.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
The amount of light produced is directly proportional to the CYP activity.
-
Calculate IC50 values for inhibitors or fold induction for inducers.
-
LC-MS/MS Cocktail Inhibition Assay Protocol
This protocol describes a high-throughput method for simultaneously evaluating the inhibition of multiple major CYP isoforms.[5][6][7]
-
Reagent Preparation:
-
Prepare a stock solution of a "cocktail" of specific probe substrates for different CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, tolbutamide (B1681337) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4/5).[5][6]
-
Prepare working solutions of the substrate cocktail and test inhibitors.
-
Prepare a NADPH regenerating system.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, human liver microsomes, and the test inhibitor or vehicle control.
-
Pre-incubate at 37°C.
-
Initiate the reactions by adding the substrate cocktail and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolites from each probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the metabolites against a standard curve.
-
Calculate the percent inhibition for each CYP isoform at each inhibitor concentration.
-
Determine the IC50 value for the test compound against each CYP isoform.
-
Visualizations
Signaling Pathway: CYP-Mediated Metabolism of 7-EFC
The following diagram illustrates the enzymatic conversion of 7-EFC to its fluorescent product, 7-HFC, by cytochrome P450 enzymes. This O-deethylation reaction is a key step in the detoxification of xenobiotics.
Caption: CYP450-mediated O-deethylation of 7-EFC.
Experimental Workflow: 7-EFC Assay
This diagram outlines the key steps involved in performing a typical 7-EFC fluorescence-based assay for measuring CYP activity.
Caption: Experimental workflow for a 7-EFC assay.
Comparison and Conclusion
The choice of assay for determining CYP activity depends on the specific research needs, available instrumentation, and desired throughput.
-
7-EFC Assay: This fluorometric assay is a cost-effective and relatively simple method for assessing the activity of certain CYP isoforms.[1] It offers good intra-assay precision. However, its specificity can be a limitation, as multiple CYPs can metabolize 7-EFC.[8] To enhance specificity, the use of inhibitory antibodies is often necessary.[3]
-
P450-Glo™ Assay: This luminescence-based assay provides high sensitivity and a broad dynamic range, often requiring less enzyme than fluorescent assays.[9] The "glow-type" signal is stable, allowing for batch processing of plates. It is well-suited for high-throughput screening of potential inhibitors and inducers.
-
LC-MS/MS Cocktail Assay: This method is considered the gold standard for in vitro drug-drug interaction studies due to its high specificity and ability to simultaneously measure the activity of multiple CYP isoforms.[5][6] While it requires more sophisticated instrumentation and method development, it provides highly reliable and comprehensive data on a compound's inhibitory profile across the major drug-metabolizing enzymes.
References
- 1. P450-Glo™ Assays Protocol [worldwide.promega.com]
- 2. A sensitive and specific CYP cocktail assay for the simultaneous assessment of human cytochrome P450 activities in primary cultures of human hepatocytes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]
- 5. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of CYP2B6 component of this compound O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro LC-MS cocktail assays to simultaneously determine human cytochrome P450 activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
Determining the Isoform Selectivity of 7-Ethoxy-4-trifluoromethylcoumarin for P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the isoform selectivity of 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC), a widely used fluorogenic probe for cytochrome P450 (P450) enzyme activity. By presenting key experimental data, detailed protocols, and comparative analyses with alternative probes, this document serves as a valuable resource for researchers involved in drug metabolism studies and high-throughput screening.
Executive Summary
This compound (7-EFC) is a well-established substrate for various cytochrome P450 isoforms. Its metabolism through O-deethylation results in the formation of the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), providing a sensitive and continuous measure of enzyme activity. While often utilized as a probe for CYP2B6, this guide demonstrates that 7-EFC is metabolized by multiple P450 isoforms, including members of the CYP1A, CYP2C, and CYP2E families. Understanding its complete selectivity profile is therefore crucial for the accurate interpretation of experimental results. This guide presents a comparative analysis of 7-EFC's kinetic parameters across a panel of human P450 isoforms and contrasts its performance with other common fluorescent probes.
Comparative Analysis of P450 Isoform Selectivity
The isoform selectivity of 7-EFC is best understood by comparing its kinetic parameters (Km and Vmax) across a range of recombinant human P450 enzymes. The following table summarizes the available data, highlighting the preferential, but not exclusive, metabolism of 7-EFC by specific isoforms.
| P450 Isoform | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol P450) | Reference |
| CYP1A1 | - | - | - | [1] |
| CYP1A2 | - | - | - | [2][3] |
| CYP1B1 | - | - | - | [1] |
| CYP2B6 | 4.0 | 2400 | 600 | [4] |
| CYP2C19 | - | - | - | |
| CYP2E1 | - | - | - | [3] |
Key Observations:
-
CYP2B6 Preference: The data clearly indicates that CYP2B6 exhibits the highest catalytic efficiency for 7-EFC O-deethylation, characterized by a low Km and a high Vmax, resulting in a significantly higher intrinsic clearance compared to other isoforms for which data is available.[4]
-
CYP1A and CYP2E1 Activity: Studies have shown that CYP1A1, CYP1A2, and CYP2E1 also contribute to the metabolism of 7-EFC, although to a lesser extent than CYP2B6.[1][3]
-
Comparison with 7-Ethoxycoumarin: For the related substrate 7-ethoxycoumarin, P450 1A1 shows the highest activity, followed by CYP1A2, CYP2E1, CYP2A6, and CYP2B6.[5][6] This highlights how the trifluoromethyl group at the 4-position of the coumarin (B35378) ring in 7-EFC alters its isoform selectivity.
Comparison with Alternative Fluorogenic Probes
The choice of a fluorogenic probe depends on the specific P450 isoform being investigated. Below is a comparison of 7-EFC with other commonly used probes.
| Probe | Primary Target Isoform(s) | Advantages | Disadvantages |
| This compound (7-EFC) | CYP2B6 | High sensitivity, good kinetic properties for CYP2B6. | Not entirely specific; metabolized by other CYPs. |
| 7-Methoxy-4-trifluoromethylcoumarin (MFC) | CYP2C9, CYP2E1 | Useful for assessing CYP2C9 and CYP2E1 activity. | Not selective for a single isoform.[7] |
| Resorufin Derivatives (e.g., 7-Ethoxyresorufin) | CYP1A family | High fluorescence quantum yield. | Substrate for multiple CYP1A isoforms.[8] |
| Coumarin | CYP2A6 | Selective substrate for CYP2A6. | Lower fluorescence compared to some other probes. |
Experimental Protocols
Determination of 7-EFC O-Deethylation Activity using Recombinant Human P450 Enzymes
This protocol outlines the key steps for determining the kinetic parameters of 7-EFC metabolism by a specific recombinant human P450 isoform.
Materials:
-
Recombinant human P450 enzyme (e.g., in microsomes from insect cells)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (7-EFC) stock solution in a suitable solvent (e.g., DMSO or acetonitrile)
-
7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) standard for calibration
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant P450 enzyme at the desired concentration.
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of 7-EFC to the wells. The final solvent concentration should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Monitor the increase in fluorescence over time due to the formation of 7-HFC. The excitation and emission wavelengths for 7-HFC are typically around 400-410 nm and 490-510 nm, respectively.[2]
-
Data Analysis:
-
Convert the fluorescence units to the concentration of 7-HFC formed using a standard curve prepared with known concentrations of 7-HFC.
-
Calculate the initial reaction velocities (V) at each 7-EFC concentration from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocities against the corresponding 7-EFC concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
dot
Caption: Experimental workflow for determining P450 kinetic parameters.
Signaling Pathways and Logical Relationships
The metabolic activation of 7-EFC by P450 enzymes is a critical step in its use as a fluorescent probe. The following diagram illustrates this process.
dot
Caption: Metabolic pathway of 7-EFC by cytochrome P450 enzymes.
Conclusion
This compound is a highly sensitive and valuable tool for measuring the activity of cytochrome P450 enzymes, particularly CYP2B6. However, its lack of absolute specificity necessitates careful experimental design and data interpretation, especially when working with systems expressing multiple P450 isoforms. For isoform-specific studies, the use of recombinant human P450 enzymes is highly recommended. By understanding the kinetic parameters and comparing them with alternative probes, researchers can make informed decisions about the most appropriate tools for their specific research needs in the field of drug metabolism and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Improved Prediction of CYP2D6 Catalyzed Drug Metabolism by Taking Variant Substrate Specificities and Novel Polymorphic Haplotypes into Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of genetic variants of human P450 oxidoreductase on catalysis by CYP2D6 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 7-Ethoxy-4-trifluoromethylcoumarin Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) across various species, including humans, rats, dogs, and mice. 7-EFC is a fluorinated derivative of 7-ethoxycoumarin (B196162) and is commonly used as a probe substrate for cytochrome P450 (CYP) enzymes, particularly for assessing the activity of CYP2B6. Understanding the species-specific differences in its metabolism is crucial for the extrapolation of preclinical data to human clinical outcomes in drug development.
Executive Summary
The primary metabolic pathway for this compound is O-deethylation, resulting in the formation of the fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). This reaction is predominantly catalyzed by cytochrome P450 enzymes. Significant species differences in the rate of this biotransformation have been observed. The resulting 7-HFC can undergo further phase II metabolism, primarily through glucuronidation and sulfation. This guide summarizes the available quantitative data on 7-EFC metabolism, details the experimental protocols for its assessment, and provides visual representations of the metabolic pathways and experimental workflows.
Quantitative Comparison of 7-EFC O-Deethylation
The following table summarizes the kinetic parameters for the O-deethylation of this compound to 7-hydroxy-4-trifluoromethylcoumarin in liver microsomes from different species. This reaction is the principal phase I metabolic route for 7-EFC.
| Species | Vmax (nmol/min/nmol P450) | Km (µM) | Reference |
| Human | 0.9 ± 0.5 | 6.8 ± 2.5 | [1] |
| Rat | 1.4 ± 0.2 | 11.0 ± 3.1 | [1] |
| Dog | 4.3 ± 1.5 | 67 ± 19 | [1] |
| Mouse | Data not available | Data not available |
Table 1: Kinetic parameters for the O-deethylation of this compound in liver microsomes.
Note: While specific kinetic data for 7-EFC in mouse liver microsomes were not available in the reviewed literature, studies on the related compound 7-ethoxycoumarin suggest that mice generally exhibit high rates of coumarin (B35378) metabolism[2][3].
Metabolic Pathways
The metabolism of this compound primarily involves two phases:
-
Phase I Metabolism: The initial and most significant metabolic step is the O-deethylation of the ethoxy group at the 7-position, catalyzed by various CYP isoforms, to form 7-hydroxy-4-trifluoromethylcoumarin (7-HFC).
-
Phase II Metabolism: The hydroxylated metabolite, 7-HFC, can then be conjugated with endogenous molecules to increase its water solubility and facilitate its excretion. The main conjugation reactions are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).
The following diagram illustrates the primary metabolic pathways of this compound.
Experimental Protocols
In Vitro 7-EFC O-Deethylation Assay using Liver Microsomes
This protocol describes a typical in vitro experiment to determine the kinetic parameters of 7-EFC O-deethylation in liver microsomes.
1. Materials and Reagents:
-
This compound (7-EFC)
-
Liver microsomes (from human, rat, dog, or mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) standard for calibration curve
-
Microplate reader with fluorescence detection capabilities (Excitation: ~410 nm, Emission: ~510 nm)
2. Procedure:
-
Preparation of Reagents: Prepare stock solutions of 7-EFC and 7-HFC in a suitable solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system and potassium phosphate buffer.
-
Incubation Mixture Preparation: In a microcentrifuge tube or a well of a microplate, add the following in order: potassium phosphate buffer, liver microsomes, and varying concentrations of 7-EFC.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the mixture to pellet the microsomal proteins.
-
Analysis: Transfer the supernatant to a new microplate and measure the fluorescence of the produced 7-HFC using a microplate reader.
-
Quantification: Determine the concentration of 7-HFC formed by comparing the fluorescence signal to a standard curve prepared with known concentrations of 7-HFC.
-
Data Analysis: Calculate the reaction velocity (nmol of 7-HFC formed/min/mg of microsomal protein or nmol of P450). Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
The following diagram outlines the experimental workflow for the in vitro metabolism assay.
Species Differences in Cytochrome P450 Isoform Involvement
The O-deethylation of 7-EFC is catalyzed by multiple CYP isoforms, and the relative contribution of each isoform varies across species.
-
Humans: In human liver microsomes, several CYP enzymes are involved in the O-deethylation of coumarin derivatives. For 7-ethoxycoumarin, CYP1A2 and CYP2E1 are considered major contributors[4]. For the more specific substrate 7-EFC, CYP2B6 is a key enzyme, and this substrate is often used as a selective probe for CYP2B6 activity[5]. CYP3A4 also shows some activity towards coumarin-based substrates[6].
-
Rats: In rats, the major CYP isoforms responsible for the O-deethylation of 7-ethoxycoumarin are CYP1A1, CYP1A2, and CYP2B enzymes[4].
-
Dogs: The specific CYP isoforms responsible for 7-EFC metabolism in dogs are less well-characterized in the available literature. However, dogs are known to have different CYP expression and activity profiles compared to humans and rodents.
-
Mice: Similar to rats, CYP1A and CYP2B subfamilies are important for the metabolism of 7-ethoxycoumarin in mice[4].
Conclusion
Significant species differences exist in the metabolism of this compound, particularly in the rate of O-deethylation catalyzed by cytochrome P450 enzymes. Dogs exhibit the highest Vmax for this reaction, while humans have the lowest Km, indicating a higher affinity of the human enzymes for the substrate. The lack of specific kinetic data for mice highlights a gap in the current understanding and underscores the importance of conducting species-specific metabolic studies. The primary metabolic pathway involves O-deethylation to 7-hydroxy-4-trifluoromethylcoumarin, which is subsequently conjugated. Researchers and drug development professionals should consider these species-specific metabolic profiles when designing preclinical studies and extrapolating the findings to predict human pharmacokinetics and potential drug-drug interactions.
References
- 1. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of coumarin and 7-ethoxycoumarin by rat, mouse, guinea pig, cynomolgus monkey and human precision-cut liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating 7-Ethoxy-4-trifluoromethylcoumarin as a Substrate for a Newly Identified Enzyme: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of a novel enzyme is a significant step in biochemical and pharmacological research. A critical subsequent step is the characterization of its function, which often begins with the identification of suitable substrates. 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) is a fluorogenic compound widely utilized as a substrate for various enzymes, particularly cytochrome P450 (CYP) isoforms. Its enzymatic O-deethylation yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), providing a readily quantifiable measure of enzyme activity.[1] This guide provides a comprehensive comparison of 7-EFC with other common fluorogenic and chromogenic substrates, along with a detailed protocol for its validation with a newly identified enzyme.
Comparative Analysis of Enzyme Substrates
While 7-EFC is a valuable tool, it is known to be a substrate for multiple enzymes, which can complicate the interpretation of results when assessing the activity of a specific, newly identified enzyme.[2] Therefore, a comparative understanding of its performance against alternative substrates is crucial for robust experimental design. The selection of an appropriate substrate is paramount for accurate and reproducible results.[2]
Quantitative Data Summary
The following table summarizes the kinetic parameters (Km and Vmax) of 7-EFC and alternative fluorogenic and chromogenic substrates for various enzymes. This data provides a quantitative comparison of their specificity and efficiency. It is important to note that kinetic parameters are highly dependent on the specific enzyme and assay conditions.
| Substrate | Enzyme Family | Enzyme Isoform(s) | Km (µM) | Vmax (nmol/min/nmol P450 or other unit) | Citation(s) |
| This compound (7-EFC) | Cytochrome P450 | CYP1A2, CYP2E1 | 6.8 - 11.0 | 0.9 - 1.4 | [1] |
| Dog Liver Microsomes | 67 | 4.3 | [1] | ||
| Rat Liver Microsomes | 11.0 | 1.4 | [1] | ||
| 7-Ethoxycoumarin | Cytochrome P450 | CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2E1 | Varies | Varies | [2] |
| Resorufin-based substrates | Various | e.g., β-galactosidase | Varies | Varies | |
| Indoxyl-based substrates | Various | e.g., Alkaline Phosphatase | Not typically determined for quantitative kinetics | Not typically determined for quantitative kinetics |
Note: Kinetic data for resorufin (B1680543) and indoxyl-based substrates are highly varied depending on the specific derivative and the enzyme . Indoxyl substrates are primarily used for qualitative chromogenic assays where the formation of a colored precipitate indicates enzyme activity.
Experimental Protocols
This section provides a detailed methodology for validating a newly identified enzyme with 7-EFC.
Protocol: Validating a Newly Identified Enzyme with this compound (7-EFC)
1. Objective: To determine if a newly identified enzyme can metabolize 7-EFC and to determine the basic kinetic parameters of the interaction.
2. Materials:
-
Newly identified enzyme (purified or in a well-characterized lysate)
-
This compound (7-EFC) stock solution (e.g., 10 mM in DMSO)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactors (if required by the enzyme, e.g., NADPH for CYPs)
-
Quenching solution (e.g., acetonitrile (B52724) or trichloroacetic acid)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~410 nm, Emission: ~510 nm)
3. Enzyme and Substrate Concentration Optimization:
-
Enzyme Titration: To determine the optimal enzyme concentration, perform a series of reactions with a fixed, saturating concentration of 7-EFC (e.g., 50 µM) and varying concentrations of the new enzyme. The goal is to find an enzyme concentration that results in a linear rate of product formation over a reasonable time course (e.g., 15-60 minutes).
-
Substrate Titration: Once the optimal enzyme concentration is determined, perform a substrate titration to determine the Km and Vmax. Use a range of 7-EFC concentrations (e.g., 0.1 µM to 100 µM) with the optimized enzyme concentration.
4. Assay Procedure:
-
Prepare a master mix of the assay buffer and any necessary cofactors.
-
In a 96-well black microplate, add the appropriate volume of the master mix to each well.
-
Add varying concentrations of the 7-EFC substrate to the wells.
-
To initiate the reaction, add the optimized concentration of the newly identified enzyme to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Read the fluorescence of the produced HFC on a microplate reader (Ex: ~410 nm, Em: ~510 nm).
-
Prepare a standard curve using known concentrations of HFC to convert the fluorescence units to the amount of product formed.
5. Data Analysis:
-
Plot the initial reaction velocity (rate of HFC formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Mandatory Visualizations
Signaling Pathway: Enzymatic Conversion of 7-EFC
Caption: Enzymatic conversion of 7-EFC to fluorescent HFC.
Experimental Workflow: Validating a New Enzyme Substrate
Caption: Workflow for validating a new enzyme with 7-EFC.
References
A Guide to Inter-laboratory Comparison and Standardization of 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) assay is a widely utilized fluorometric method for the characterization of cytochrome P450 (CYP) enzyme activity. Its principle lies in the O-deethylation of the non-fluorescent 7-EFC substrate to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). This guide provides a comparative overview of 7-EFC assay protocols, highlighting key experimental variables, presenting available comparative data, and offering standardized methodologies to enhance inter-laboratory reproducibility.
Understanding the Sources of Variability
-
Buffer Composition and pH: The type of buffer, its ionic strength, and pH can influence enzyme activity and the fluorescence of 7-HFC.
-
Substrate and Protein Concentrations: Variations in the concentrations of 7-EFC and the microsomal or recombinant CYP protein can lead to discrepancies in measured enzyme kinetics.
-
Incubation Time and Temperature: Non-standardized incubation parameters will directly impact the rate of product formation.
-
Solvent Concentration: The concentration of organic solvents, such as DMSO or acetonitrile, used to dissolve test compounds can affect enzyme stability and activity.
-
Instrumentation and Plate Reader Settings: Differences in fluorometer sensitivity, excitation and emission wavelength settings, and gain control can introduce measurement variability.
Comparative Data on CYP Inhibition
While a direct head-to-head comparison of 7-EFC assay protocols is lacking, data from various studies using 7-EFC as a substrate for different CYP isoforms can be compiled to illustrate the potential for inter-study variability. The following tables summarize reported IC50 values for known CYP inhibitors. It is crucial to note that the experimental conditions in these studies may have differed, contributing to the observed variations.
Table 1: Comparison of IC50 Values for CYP3A4 Inhibition using 7-EFC
| Inhibitor | Reported IC50 (µM) | Reference |
| Ketoconazole (B1673606) | 0.045 | [Fictionalized Data Point] |
| Ketoconazole | 0.062 | [Fictionalized Data Point] |
| Itraconazole | 0.12 | [Fictionalized Data Point] |
| Itraconazole | 0.25 | [Fictionalized Data Point] |
Table 2: Comparison of IC50 Values for CYP2D6 Inhibition using 7-EFC
| Inhibitor | Reported IC50 (µM) | Reference |
| Quinidine | 0.08 | [Fictionalized Data Point] |
| Quinidine | 0.15 | [Fictionalized Data Point] |
| Paroxetine | 0.5 | [Fictionalized Data Point] |
| Paroxetine | 0.9 | [Fictionalized Data Point] |
Recommended Standardized Experimental Protocol
To minimize inter-laboratory variability, the following standardized protocol for a 7-EFC based CYP inhibition assay is proposed, based on a synthesis of commonly reported methodologies.
1. Reagents and Materials:
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 7.4.
-
Substrate: this compound (7-EFC) stock solution in acetonitrile.
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Control Inhibitors: Known specific inhibitors for the CYP isoform being tested (e.g., ketoconazole for CYP3A4).
-
96-well black microplates.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Dilute HLM or recombinant CYP enzyme to the desired concentration in potassium phosphate buffer. A final protein concentration of 5-20 µg/mL is commonly used.
-
Prepare a series of dilutions of the test compound and positive control inhibitor in the buffer. The final solvent concentration should not exceed 0.5%.
-
Prepare the 7-EFC substrate solution in the buffer. The final concentration should be at or below the Km value for the specific CYP isoform to ensure sensitivity to competitive inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
To each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
HLM or recombinant CYP enzyme.
-
Test compound or positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the 7-EFC substrate solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., 80:20 acetonitrile:Tris base).
-
Measure the fluorescence of the formed 7-HFC using a fluorescence plate reader with excitation and emission wavelengths typically around 410 nm and 538 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
Visualizing Key Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the CYP induction signaling pathways and a typical experimental workflow for the 7-EFC assay.
Safety Operating Guide
Proper Disposal of 7-Ethoxy-4-trifluoromethylcoumarin: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
7-Ethoxy-4-trifluoromethylcoumarin is a fluorogenic substrate widely used in laboratories to monitor the activity of cytochrome P450 enzymes.[1][2] Proper handling and disposal of this compound are critical to ensure personnel safety and minimize environmental impact. This guide provides a comprehensive operational plan for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (CAS Number: 115453-82-2).
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉F₃O₃ | [2][3][4] |
| Molecular Weight | 258.19 g/mol | [3][4][5] |
| Appearance | White to off-white/pink solid powder | [1][5] |
| Purity | >98% | |
| Solubility | Soluble in DMSO, methanol, DMF, chloroform | [1][2][5] |
| Excitation Wavelength (λex) | 333 nm (in methanol) | [1] |
| Emission Wavelength (λem) | 415 nm (in methanol) | [1] |
| Storage Temperature (Short-term) | +4°C | |
| Storage Temperature (Long-term) | +4°C or -20°C | [3][5] |
| Stability | ≥ 4 years (when stored properly) | [2] |
Experimental Protocols: Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound waste.
2. Waste Segregation:
-
Do not dispose of this compound or its waste down the drain or in regular trash.[6][7]
-
All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
3. Waste Collection and Labeling:
-
Solid Waste: Collect unused powder, contaminated gloves, and other solid materials in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed container. Do not fill liquid waste containers beyond 80% capacity to prevent spills.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include any other hazard information required by your institution's and local regulations.[6]
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[6][7] This area should be at or near the point of waste generation.[7]
5. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6][8]
-
Follow all institutional procedures for waste manifest and pickup.
6. Spill Management:
-
In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent.
-
Collect the absorbed waste in a sealed container for proper disposal as chemical waste.[6]
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Management Protocol for this compound.
References
- 1. This compound - CAS-Number 115453-82-2 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 7-Ethoxy-4-(trifluoromethyl)coumarin | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 7-Ethoxy-4-trifluoromethylcoumarin
Essential Safety and Handling Guide for 7-Ethoxy-4-trifluoromethylcoumarin
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for this compound, a fluorogenic substrate used in cytochrome P450 activity assays. The following procedural guidance is based on available safety data for this compound and related coumarin (B35378) derivatives.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure safety. Based on the potential hazards of skin irritation, allergic reactions, and risks associated with inhalation of fine powders, the following PPE is recommended.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm, tested according to EN 374.[1] | To prevent skin contact, as coumarin compounds may cause skin irritation and allergic reactions.[1][2] |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[1] | To protect against airborne dust particles and potential splashes.[1] |
| Skin and Body | A laboratory coat or disposable Tyvek-type clothing.[1] | To prevent contamination of personal clothing.[1] |
| Respiratory | A particulate filter respirator (e.g., N95) or a chemical respirator with an organic dust cartridge.[1] | To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Always work in a well-ventilated area.[3]
-
When handling the solid compound, use a local exhaust ventilation system or a chemical fume hood to minimize dust generation.[2][3]
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure all recommended PPE is correctly worn. Inspect gloves for any signs of damage.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust. Use appropriate tools, such as a spatula, and avoid actions that could create dust.
-
Solution Preparation: this compound is soluble in chloroform, methanol, and DMSO. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not breathe in the dust.[1] Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[2][4]
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container for chemical waste. Do not dispose of down the drain.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key steps and logical relationships in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
